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  • Product: 3-Methyl-1H-indazole-5-carbaldehyde
  • CAS: 955127-80-7

Core Science & Biosynthesis

Foundational

Engineering Next-Generation Kinase Inhibitors: A Technical Guide to the 3-Methyl-1H-indazole-5-carbaldehyde Scaffold

Executive Summary In the landscape of targeted oncology and fibrotic disease therapeutics, the architectural precision of small-molecule inhibitors dictates both clinical efficacy and safety. 3-Methyl-1H-indazole-5-carba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and fibrotic disease therapeutics, the architectural precision of small-molecule inhibitors dictates both clinical efficacy and safety. 3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) has emerged as a privileged electrophilic building block in medicinal chemistry. By serving as a pre-organized hinge-binding motif, this specific indazole derivative enables the rapid construction of highly selective kinase inhibitors and integrin antagonists[1][2]. This whitepaper dissects the physicochemical properties, structural rationale, and self-validating synthetic workflows required to leverage this compound in advanced drug discovery programs.

Physicochemical Profiling & Structural Rationale

To effectively utilize a chemical scaffold, one must understand the quantitative parameters that govern its reactivity and solubility. Table 1 summarizes the core properties of CAS 955127-80-7[3].

Table 1: Quantitative & Physicochemical Properties of CAS 955127-80-7

PropertyValue / Specification
Chemical Name 3-Methyl-1H-indazole-5-carbaldehyde
CAS Registry Number 955127-80-7
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Typical Purity ≥ 98% (HPLC)
Physical Appearance Solid (Brownish to pale yellow)
Key Functional Groups Indazole (H-bond dyad), 3-Methyl (Steric constraint), 5-Formyl (Electrophile)
The Causality of the 3-Methyl Substitution

The selection of the 3-methyl-indazole core over an unsubstituted indazole is not arbitrary. The N1 and N2 atoms of the indazole ring act as a potent hydrogen bond donor-acceptor dyad, anchoring the molecule to the backbone amides of a kinase's ATP-binding hinge region. However, unsubstituted indazoles often suffer from promiscuous kinase binding due to excessive rotational freedom within this highly conserved pocket.

The introduction of the 3-methyl group introduces a calculated steric clash with the gatekeeper residue or the surrounding hydrophobic pocket. This steric constraint restricts the dihedral angle of the core, pre-organizing the molecule into a bioactive conformation. By reducing the entropic penalty of binding, the 3-methyl group significantly enhances both the binding affinity and the kinome selectivity for specific targets, such as c-Met[2], MAP4K4[4], and Casein kinase II (CK2)[5].

Self-Validating Synthetic Workflows

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on self-validating protocols. Every reaction must contain built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding to complex downstream steps. The 5-carbaldehyde group serves as a versatile electrophilic handle for extending the molecule into the solvent-exposed or DFG-out pockets of the kinase.

Protocol A: Microwave-Assisted Reductive Amination

Objective: Coupling the 5-carbaldehyde to a primary amine to access extended binding pockets.

  • Reagent Preparation: Dissolve 3-Methyl-1H-indazole-5-carbaldehyde (1.0 eq, 160.17 g/mol ) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for elevated reaction temperatures under microwave irradiation without dangerous pressurization.

  • Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze Schiff base formation. Stir at 60°C for 1 hour.

    • Validation Check: Aliquot 10 µL, quench in methanol, and analyze via LC-MS. The mass spectrum must show the [M+H]+ peak of the imine intermediate. Proceed to reduction only when aldehyde consumption is >95%.

  • Reduction: Cool the vessel to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It selectively reduces the protonated imine without reducing any trace unreacted aldehyde to the corresponding alcohol, thereby minimizing difficult-to-separate side products.

  • Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, wash with brine, and dry over Na2SO4.

    • Validation Check: 1H NMR (DMSO-d6) must show the definitive disappearance of the characteristic aldehyde proton singlet at ~10.0 ppm and the appearance of a new benzylic methylene signal at ~3.8-4.2 ppm.

Protocol B: Knoevenagel Condensation for Rigidified Linkers

Objective: Constructing rigidified alkene linkers for conformationally restricted target binding.

  • Reagent Preparation: Combine 3-Methyl-1H-indazole-5-carbaldehyde (1.0 eq) and an active methylene compound (e.g., a cyanoacetate derivative, 1.2 eq) in absolute ethanol.

    • Causality: Ethanol serves as an environmentally benign protic solvent that stabilizes the transition state of the aldol-type addition via hydrogen bonding.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). Heat to reflux (78°C) for 4-6 hours.

    • Causality: Piperidine acts as a secondary amine organocatalyst, forming a highly reactive iminium ion intermediate with the aldehyde, which drastically accelerates nucleophilic attack compared to base-catalyzed enolate formation alone.

  • In-Process Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the UV-active spot of the starting aldehyde (Rf ~0.6) disappears, replaced by a highly conjugated, often fluorescent product spot at a lower Rf.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with cold ethanol.

    • Validation Check: Confirm the E/Z geometry of the resulting double bond via 1H NMR (analyzing the coupling constants of the vinylic proton) and NOESY experiments.

Workflow A 3-Methyl-1H-indazole-5-carbaldehyde (Electrophilic Scaffold) C Catalytic Condensation (e.g., Piperidine/EtOH or NaBH(OAc)3) A->C B Primary Amine / Active Methylene (Nucleophile) B->C D LC-MS & TLC Validation (Self-Validating Step) C->D E Target Kinase Inhibitor (e.g., c-Met / MAP4K4 antagonist) D->E

Fig 1. Synthetic workflow from 3-Methyl-1H-indazole-5-carbaldehyde to final kinase inhibitor.

Signaling Pathway Inhibition: The c-Met Paradigm

Derivatives of 3-Methyl-1H-indazole-5-carbaldehyde have shown profound efficacy in inhibiting Receptor Tyrosine Kinases (RTKs), most notably c-Met (Hepatocyte Growth Factor Receptor)[2]. Aberrant activation of c-Met is a known driver in tumor pathogenesis, promoting mitogenesis, invasion, and tubulogenesis.

By occupying the ATP-binding pocket, the synthesized indazole derivatives competitively block ATP binding. This prevents the auto-phosphorylation of c-Met and the subsequent recruitment of downstream adapter proteins, effectively severing the signal transduction to the PI3K/AKT and RAS/MAPK pathways.

Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase (ATP Binding Pocket) HGF->cMet Activates PI3K PI3K / AKT Signaling cMet->PI3K MAPK RAS / MAPK Signaling cMet->MAPK Inhibitor Indazole-Derived Inhibitor (Hinge Binder) Inhibitor->cMet Blocks ATP Binding Tumor Tumor Proliferation & Metastasis (Inhibited State) PI3K->Tumor MAPK->Tumor

Fig 2. Inhibition of the c-Met signaling pathway by indazole-derived targeted therapeutics.

References

Sources

Exploratory

An In-Depth Technical Guide to Indazole-5-carboxaldehyde Derivatives in Medicinal Chemistry

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful therapeutic agents.[1][2] This guide focuses on a pa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful therapeutic agents.[1][2] This guide focuses on a particularly versatile synthetic intermediate: 1H-indazole-5-carboxaldehyde . The aldehyde functionality at the C5 position serves as a highly reactive and strategically important chemical handle, enabling extensive structural diversification for the exploration of structure-activity relationships (SAR). We will delve into the synthesis of this core building block, explore its key chemical transformations, and examine its application in the development of potent kinase inhibitors and other therapeutic agents. This document is intended as a practical resource for researchers, scientists, and drug development professionals, providing not only theoretical background but also actionable experimental protocols and field-proven insights.

The Indazole Scaffold: A Privileged Core in Drug Discovery

Nitrogen-containing heterocyclic compounds are of paramount importance in pharmacology, forming the structural basis for a vast number of drugs.[3][4] Among these, the indazole ring system—a fusion of benzene and pyrazole—has emerged as a particularly fruitful scaffold.[2] Its rigid, planar structure and the presence of both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) functionalities allow it to form key interactions with a wide array of biological targets, most notably the hinge region of protein kinases.[5]

The therapeutic impact of this scaffold is evidenced by several FDA-approved drugs:

  • Pazopanib & Axitinib: Multi-kinase inhibitors used in the treatment of renal cell carcinoma and other cancers.[6]

  • Niraparib: A potent poly(ADP-ribose) polymerase (PARP) inhibitor for treating ovarian, fallopian tube, and peritoneal cancers.[3][7]

  • Entrectinib: An inhibitor of TRK, ROS1, and ALK kinases, targeting specific genetic mutations in various solid tumors.[8]

While various positions on the indazole ring can be functionalized, the C5 position offers a direct vector into solvent-exposed regions of many enzyme active sites. Introducing a carboxaldehyde at this position creates a versatile building block, 1H-indazole-5-carboxaldehyde (CAS 253801-04-6), which acts as a gateway for generating large, diverse chemical libraries.[9][10]

Synthesis of the Core Intermediate: 1H-Indazole-5-carboxaldehyde

The reliable synthesis of the starting material is the foundation of any drug discovery campaign. While multiple routes exist, one effective method is the nitrosation of the corresponding indole derivative. This transformation provides a direct and relatively mild pathway to the indazole core.

Synthetic Workflow: From Indole to Indazole-3-carboxaldehyde

The following diagram illustrates a generalizable workflow for this class of transformation. The choice of a slightly acidic medium is critical; it allows for the in-situ generation of the nitrosating agent (nitrous acid from sodium nitrite) while being mild enough to prevent degradation of the sensitive indole starting material.

cluster_0 Synthesis of 1H-Indazole-carboxaldehyde Core indole Substituted Indole (e.g., Indole-5-carboxaldehyde) reagents NaNO₂ HCl (aq) / DMF indole->reagents 1. Add acid to NaNO₂ at 0°C intermediate N-Nitrosoindole Intermediate (Unstable) reagents->intermediate 2. Add indole solution product 1H-Indazole-carboxaldehyde Derivative intermediate->product 3. Rearrangement

Caption: General workflow for the synthesis of 1H-indazole-carboxaldehydes via indole nitrosation.

Experimental Protocol: Synthesis of 1H-indazole-3-carboxaldehyde from Indole

This protocol, adapted from the literature, demonstrates the conversion of an indole to an indazole-carboxaldehyde and serves as a template that can be modified for the 5-carboxaldehyde isomer.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve sodium nitrite (NaNO₂, 8.0 mmol) in deionized water (1.6 mL) and Dimethylformamide (DMF, 3 mL). Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add 2 N aqueous HCl (7.0 mmol) to the solution, maintaining the temperature at 0 °C. Stir for 10 minutes. The formation of nitrous acid creates a pale blue solution.

  • Indole Addition: Prepare a solution of the starting indole (e.g., indole-5-carboxaldehyde, 1.0 mmol) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion, typically within 1-2 hours.

  • Work-up: Once the reaction is complete, quench it by pouring the mixture into ice-cold water. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

The Aldehyde as a Synthetic Hub: Key Derivatization Strategies

The true power of 1H-indazole-5-carboxaldehyde lies in the versatility of the aldehyde group. It is an electrophilic center that can participate in a wide range of robust and well-understood chemical reactions, allowing for the systematic modification of the core scaffold.

cluster_reactions Key Synthetic Transformations cluster_products Resulting Derivatives core 1H-Indazole-5-carboxaldehyde reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) core->reductive_amination C-N Bond Formation wittig Wittig Reaction (Ph₃P=CHR) core->wittig C=C Bond Formation oxidation Oxidation (KMnO₄ or Ag₂O) core->oxidation Functional Group Interconversion condensation Condensation (e.g., Knoevenagel) core->condensation C=C Bond Formation amine Substituted Amines (Improved Solubility, Basic Center) reductive_amination->amine alkene Alkenes (Conformational Restriction) wittig->alkene acid Carboxylic Acid (H-bond Donor/Acceptor, Amide Coupling) oxidation->acid enone α,β-Unsaturated Systems (Michael Acceptors) condensation->enone DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) (Cytotoxic) DNA_SSB->DNA_DSB replication fork collapse Repair Base Excision Repair (BER) DNA Repair PARP->Repair initiates Cell_Viability Cell Survival Repair->Cell_Viability leads to Niraparib Niraparib (Indazole Derivative) Niraparib->PARP inhibits Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis leads to

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Foundational

Technical Guide: The 3-Methyl-1H-indazole-5-carbaldehyde Scaffold in Kinase Inhibitor Design

Executive Summary The 3-methyl-1H-indazole-5-carbaldehyde scaffold represents a "privileged structure" in modern kinase inhibitor discovery. It serves as a critical bioisostere for the adenine ring of ATP, enabling high-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-1H-indazole-5-carbaldehyde scaffold represents a "privileged structure" in modern kinase inhibitor discovery. It serves as a critical bioisostere for the adenine ring of ATP, enabling high-affinity binding to the kinase hinge region. The C3-methyl group provides essential hydrophobic contacts near the gatekeeper residue, while the C5-aldehyde functionality acts as a versatile "chemical handle" for diversifying the molecule into the solvent-exposed region—a key strategy for tuning solubility, pharmacokinetic (PK) profiles, and selectivity (e.g., Axitinib , Linifanib ).

This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and applying this scaffold in drug discovery, adhering to rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Part 1: Structural Biology & Rational Design

The Pharmacophore: Why Indazole?

The indazole core functions as a Type I or Type II kinase inhibitor backbone depending on the functionalization at the C5 position.

  • Hinge Binding (The Anchor): The N1 and N2 atoms of the indazole ring form a bidentate hydrogen-bonding motif with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region (typically residues like Glu/Leu/Cys depending on the kinase).

  • The C3-Methyl Effect (The Gatekeeper): The methyl group at position 3 is not merely decorative. It occupies a small hydrophobic pocket often adjacent to the "gatekeeper" residue (e.g., T315 in Abl, T790 in EGFR). This interaction restricts rotational freedom, locking the inhibitor into a bioactive conformation (entropy penalty reduction).

  • The C5-Aldehyde (The Vector): Position 5 offers an exit vector pointing towards the solvent front. This allows for the attachment of solubilizing groups (e.g., morpholines, piperazines) or extended pi-systems to interact with the DFG motif without disrupting the primary hinge binding.

Visualization of Binding Mode

The following diagram illustrates the pharmacophoric interactions of the scaffold within a generic kinase ATP-binding pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Front (Solubility/Selectivity) Indazole Indazole Core (Scaffold) Indazole->Hinge H-Bonds (N1/N2) C3_Me C3-Methyl Indazole->C3_Me C5_CHO C5-Aldehyde (Reactive Handle) Indazole->C5_CHO C3_Me->Gatekeeper Van der Waals C5_CHO->Solvent Derivatization Vector

Caption: Pharmacophore mapping of the 3-methylindazole scaffold within the ATP binding pocket. The C5-aldehyde serves as the vector for solvent interaction.

Part 2: Synthetic Routes & Methodology

The synthesis of 3-methyl-1H-indazole-5-carbaldehyde is non-trivial due to the need for regiocontrol. The most robust industrial route avoids direct formylation of the indazole (which often yields mixtures) and instead relies on a Bromide-to-Lithium exchange strategy.

Retrosynthetic Analysis
  • Target: 3-Methyl-1H-indazole-5-carbaldehyde (4).

  • Precursor: 5-Bromo-3-methyl-1H-indazole (3).

  • Starting Material: 2-Amino-5-bromoacetophenone (1).

Step-by-Step Synthesis Protocol
Step 1: Cyclization to Indazole Core

This step utilizes a modified diazotization-reduction sequence.

  • Reagents: 2-Amino-5-bromoacetophenone (1.0 eq), NaNO2 (1.1 eq), SnCl2·2H2O (2.5 eq), Conc. HCl.

  • Protocol:

    • Dissolve 2-amino-5-bromoacetophenone in conc. HCl/H2O at -5°C.

    • Add aqueous NaNO2 dropwise, maintaining temperature < 0°C (Formation of diazonium salt).

    • Critical Control Point: Stir for 30 min. Ensure no NO2 gas evolves violently.

    • Add SnCl2·2H2O solution in HCl dropwise. The diazonium is reduced to the hydrazine, which spontaneously cyclizes with the ketone.

    • Allow to warm to RT and stir for 2 h.

    • Neutralize with NaOH to pH 8. Filter the precipitate.

  • Yield: ~85-90% of 5-bromo-3-methyl-1H-indazole .

Step 2: Protection (Essential)

Direct lithiation of unprotected indazole fails due to the acidic N-H proton (pKa ~14).

  • Reagents: DHP (3,4-Dihydro-2H-pyran), p-TsOH (cat.), DCM.

  • Protocol: React intermediate (3) with DHP to form the 1-(tetrahydro-2H-pyran-2-yl) protected indazole.

  • Note: THP is chosen for ease of removal later. SEM (2-(Trimethylsilyl)ethoxymethyl) is an alternative if harsher downstream conditions are expected.

Step 3: Formylation (The Key Transformation)
  • Reagents: n-Butyllithium (1.2 eq, 2.5M in hexanes), Anhydrous DMF (3.0 eq), Anhydrous THF.

  • Protocol:

    • Dissolve THP-protected bromide in anhydrous THF under Argon. Cool to -78°C .

    • Add n-BuLi dropwise over 20 min. (Lithium-Halogen Exchange).

    • Stir at -78°C for 45 min.

    • Add dry DMF dropwise.

    • Warm to 0°C over 1 hour.

    • Quench with sat. NH4Cl. Extract with EtOAc.[1][2]

  • Result: 1-THP-3-methyl-indazole-5-carbaldehyde.

Step 4: Deprotection[3]
  • Reagents: HCl (4M in dioxane) or TFA/DCM.

  • Protocol: Treat the protected aldehyde with acid at RT for 2 hours. Neutralize and isolate.

  • Final Product: 3-Methyl-1H-indazole-5-carbaldehyde .

Synthetic Workflow Diagram

Synthesis SM 2-Amino-5-bromo- acetophenone Inter1 5-Bromo-3-methyl- 1H-indazole SM->Inter1 1. NaNO2/HCl 2. SnCl2 (Cyclization) Protected N1-THP Protected Intermediate Inter1->Protected DHP, pTsOH (Protection) Formylated 5-Formyl-N1-THP Intermediate Protected->Formylated 1. n-BuLi, -78°C 2. DMF (Formylation) Final 3-Methyl-1H-indazole- 5-carbaldehyde Formylated->Final HCl/MeOH (Deprotection)

Caption: Step-wise synthesis of the 3-methyl-1H-indazole-5-carbaldehyde scaffold.

Part 3: Diversification & SAR Strategies

The 5-aldehyde is the "warhead" attachment point. Two primary pathways dominate the literature for kinase inhibitors (e.g., Axitinib analogs).

Pathway A: Reductive Amination (Solubility/Selectivity)

Used to attach solubilizing groups (morpholine, piperazine) or to reach specific solvent-exposed residues.

  • Reaction: Aldehyde + Amine + NaBH(OAc)3 in DCE.

  • Advantage: Maintains a saturated linker, providing flexibility.

Pathway B: Wittig/HWE Olefination (Rigid Extension)

Used to create styryl-indazole hybrids (like Axitinib).

  • Reaction: Aldehyde + Phosphonium Ylide/Phosphonate + Base (KOtBu).

  • Advantage: Creates a conjugated system (vinyl linker) that extends the pharmacophore rigidly into deep hydrophobic pockets.

Comparative Data: Linker Effects on Potency (Hypothetical SAR based on VEGFR2)
Compound VariantLinker TypeR-Group (Solvent Front)VEGFR2 IC50 (nM)Solubility (µM)
Ref (Core) None-CHO>10,000Low
Analog 1 -CH2-NH- (Amine)N-Methylpiperazine45>100
Analog 2 -CH=CH- (Vinyl)2-Pyridine (Axitinib-like)1.2 5
Analog 3 -CH=CH- (Vinyl)3-Benzamide8.52

Table 1: Impact of C5-aldehyde diversification on potency and solubility.

Part 4: Experimental Validation (Self-Validating Protocol)

To ensure Trustworthiness , the following protocol includes built-in checks.

Protocol: Reductive Amination of 3-Methyl-1H-indazole-5-carbaldehyde

  • Stoichiometry: Aldehyde (1.0 eq), Amine (1.1 eq), NaBH(OAc)3 (1.4 eq), AcOH (1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE). Why? DCE promotes imine formation faster than MeOH.

  • Procedure:

    • Mix Aldehyde and Amine in DCE. Add AcOH.

    • Check 1 (TLC): Stir for 30 min. Spot on TLC. Look for the disappearance of the aldehyde spot and appearance of the imine (often lower Rf than aldehyde, higher than amine). Do not add reductant until imine forms.

    • Add NaBH(OAc)3 in one portion.

    • Stir overnight at RT.

    • Check 2 (Quench): Add sat. NaHCO3. Gas evolution indicates active borohydride was present (reaction didn't stall).

  • Purification: SCX-2 Cartridge (Catch and Release) is recommended to remove non-basic impurities.

References

  • Pfizer Inc. "Process for the preparation of Axitinib." U.S. Patent 8,791,270, 2014.

  • Hu-Lieskovan, S., et al. "Profile of Axitinib (AG-013736) in patients with advanced thyroid cancer." The Oncologist, 2005.

  • BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide (General Indazole Protocols)." BenchChem Technical Support, 2025.

  • Organic Chemistry Portal. "Synthesis of Indazoles." Organic Chemistry Portal, Accessed 2023.

  • Albaugh, P., et al. "Discovery of 3-methyl-1H-indazole derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry, 2012. (General reference for scaffold utility).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment with appropriate safety protocols.

Sources

Exploratory

Strategic Synthesis of Kinase Inhibitors: Key Intermediates for TTK and FGFR

Executive Summary The development of small-molecule kinase inhibitors requires a rigorous command of heterocyclic chemistry to navigate the ATP-binding pockets of target proteins. This guide focuses on two distinct yet s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires a rigorous command of heterocyclic chemistry to navigate the ATP-binding pockets of target proteins. This guide focuses on two distinct yet synthetically convergent targets: TTK (Mps1) , the master regulator of the Spindle Assembly Checkpoint (SAC), and FGFR (Fibroblast Growth Factor Receptor) , a driver of oncogenic signaling in urothelial and biliary tract cancers.

While the biological targets differ—TTK inhibition forces mitotic catastrophe, whereas FGFR inhibition arrests angiogenesis and proliferation—their synthetic pathways often rely on "privileged scaffolds." This guide details the production of pyrazolo[1,5-a]pyrimidines (TTK) and functionalized quinoxalines/indazoles (FGFR), providing validated protocols for these high-value intermediates.

Part 1: TTK (Mps1) Kinase Inhibitors

Target Biology & Scaffold Logic

TTK (also known as Mps1) is a dual-specificity kinase that prevents anaphase onset until all chromosomes are properly attached to the spindle microtubules. Inhibiting TTK overrides this checkpoint, causing cells to segregate chromosomes prematurely, leading to massive aneuploidy and cell death.

The Privileged Scaffold: Pyrazolo[1,5-a]pyrimidine Inhibitors like NMS-P715 and BAY 1217389 utilize specific heteroaromatic cores to mimic the adenine ring of ATP. The pyrazolo[1,5-a]pyrimidine scaffold is particularly valued for its ability to orient substituents into the hydrophobic back pocket of the kinase while presenting a hydrogen bond acceptor/donor motif to the hinge region.

Key Intermediate: The Pyrazolo[1,5-a]pyrimidine Core

The critical step in synthesizing this class of inhibitors is the regiospecific construction of the bicyclic core.

  • Target Intermediate: 7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile[1]

  • Precursor: 5-amino-1H-pyrazole-4-carbonitrile

Experimental Protocol: Regioselective Cyclocondensation

This protocol describes the formation of the core scaffold via the reaction of an aminopyrazole with a 1,3-dielectrophile (e.g., an enaminone).

Reagents:

  • 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Enaminone derivative (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 5-amino-1H-pyrazole-4-carbonitrile (10 mmol) and the corresponding enaminone (11 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL). The use of acidic media promotes the protonation of the enaminone, facilitating nucleophilic attack by the exocyclic amine of the pyrazole.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Critical Control Point: Disappearance of the aminopyrazole spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter the solid and wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

  • Validation: Confirm structure via 1H-NMR. The coupling constant of the pyrimidine protons (approx. 4–5 Hz) confirms the ring closure.

TTK Signaling Pathway Visualization

TTK_Pathway TTK TTK (Mps1) (Kinase) KNL1 Knl1/Bub1 (Kinetochore) TTK->KNL1 Phosphorylates MCC Mitotic Checkpoint Complex (MCC) KNL1->MCC Recruits Mad1/Mad2 APC APC/C (E3 Ligase) MCC->APC Inhibits Separin Separase APC->Separin Ubiquitinates Securin (Activation) Anaphase Anaphase Onset Separin->Anaphase Cleaves Cohesin Inhibitor TTK Inhibitor (Pyrazolo-pyrimidine) Inhibitor->TTK Blocks

Caption: The TTK/Mps1 signaling cascade. Inhibition prevents MCC formation, leading to premature APC/C activation and mitotic catastrophe.

Part 2: FGFR Kinase Inhibitors

Target Biology & Scaffold Logic

The Fibroblast Growth Factor Receptor (FGFR) family (FGFR1–4) regulates cell proliferation and angiogenesis.[2] Aberrant signaling (e.g., FGFR3 fusions in bladder cancer) makes it a prime target.

The Key Scaffolds: Quinoxaline & Indazole

  • Erdafitinib (JNJ-42756493): Utilizes a quinoxaline core.[3][4][5]

  • Pemigatinib/Futibatinib: Utilize indazole or pyrazolopyridine fused systems. These scaffolds serve as the "spine" of the molecule, positioning the solubilizing tail (often a diamine) towards the solvent front.

Key Intermediate: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

This intermediate is the electrophilic partner used in the synthesis of Erdafitinib . It combines the bicyclic aromatic core with the specific "gatekeeper" interacting moiety (the pyrazole).

Experimental Protocol: Suzuki-Miyaura Coupling

This step attaches the pyrazole ring to the quinoxaline core before the final amination.

Reagents:

  • 7-bromo-2-chloroquinoxaline (1.0 eq)

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Potassium Carbonate (2.0 M aqueous solution)[6]

  • 1,4-Dioxane (Solvent)

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine the chloro-quinoxaline and pyrazole boronate ester in 1,4-dioxane. Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd(dppf)Cl2 catalyst and the aqueous K2CO3.

  • Reaction: Heat to 90°C under a nitrogen atmosphere for 3 hours.

    • Mechanistic Note: The reaction occurs preferentially at the 2-position (Cl) rather than the 7-position (Br) due to the higher electrophilicity of the carbon adjacent to the pyrazine nitrogens.

  • Workup: Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 75–85%.

Synthesis of the "Tail": N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine

The "tail" of Erdafitinib is crucial for ADME properties.

Protocol (Reductive Amination):

  • React 3,5-dimethoxyaniline with N-isopropyl-2-aminoacetaldehyde (generated in situ or masked as an acetal).

  • Use NaBH(OAc)3 in DCM/AcOH to effect the reduction.

  • This diamine is then coupled to the Quinoxaline intermediate (from 2.2) via a Buchwald-Hartwig or SNAr reaction (using the 7-Br handle).

Convergent Synthesis Workflow Visualization

Erdafitinib_Synthesis SM1 7-bromo-2- chloroquinoxaline Int1 Intermediate A: Pyrazolyl-Quinoxaline (Core) SM1->Int1 Suzuki Coupling (Pd(dppf)Cl2) SM2 1-methyl-pyrazole- boronate SM2->Int1 SM3 3,5-dimethoxy- aniline Int2 Intermediate B: Diamine Tail SM3->Int2 Reductive Amination SM4 Isopropyl- amine sidechain SM4->Int2 Drug Erdafitinib (FGFR Inhibitor) Int1->Drug Pd-Catalyzed C-N Coupling Int2->Drug

Caption: Convergent synthesis of Erdafitinib. Intermediate A (Core) and Intermediate B (Tail) are synthesized separately and coupled in the final stage.

Part 3: Data Summary & Quality Control

Comparative Analysis of Key Intermediates
TargetInhibitor ClassKey Intermediate ScaffoldCritical Synthetic StepMolecular Function
TTK Pyrazolo-pyrimidine7-amino-pyrazolo[1,5-a]pyrimidineCyclocondensation of aminopyrazole + 1,3-diketoneHinge binder; ATP mimic
TTK Indazole3-amino-indazoleSNAr or Buchwald coupling at C-5/C-6Scaffold orientation
FGFR Quinoxaline7-bromo-2-pyrazolyl-quinoxalineRegioselective Suzuki coupling at C-2Gatekeeper interaction
FGFR Indazole6-bromo-1H-indazoleN-alkylation or C-N couplingHinge binder
Quality Control Parameters

For drug development, the purity of these intermediates is paramount.

  • Regioisomeric Purity: In pyrazolo[1,5-a]pyrimidine synthesis, the formation of the [1,5-a] isomer versus the [3,4-b] isomer must be monitored via NOESY NMR .

  • Palladium Scavenging: For the FGFR intermediates (Suzuki coupling), residual Pd must be <10 ppm. Use functionalized silica scavengers (e.g., thiol-modified silica) during the workup of Intermediate A.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors

    • Title: Discovery of NMS-P715, an orally available and highly selective inhibitor of the Mps1 kinase.
    • Source: ACS Medicinal Chemistry Letters (2010).
    • URL:[Link]

  • Erdafitinib Synthesis & Development

    • Title: Discovery of Erdafitinib, a Potent and Selective FGFR Inhibitor.[7]

    • Source: ACS Medicinal Chemistry Letters (2019).
    • URL:[Link]

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold.
    • Source: Organic & Biomolecular Chemistry (2015).

    • URL:[Link]

  • General Synthetic Methods for Pyrazolo[1,5-a]pyrimidines: Title: A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Source: BenchChem Technical Guides.

Sources

Foundational

Literature review of 5-formyl-3-methyl-1H-indazole

The following technical guide is structured to provide an authoritative, mechanism-driven review of 5-formyl-3-methyl-1H-indazole (also known as 3-methyl-1H-indazole-5-carbaldehyde). This document is designed for medicin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-driven review of 5-formyl-3-methyl-1H-indazole (also known as 3-methyl-1H-indazole-5-carbaldehyde). This document is designed for medicinal chemists and process scientists, focusing on synthetic viability, reaction mechanisms, and downstream applications in kinase inhibitor discovery.

Core Building Block for Next-Generation Kinase Inhibitors [1]

Executive Summary

5-Formyl-3-methyl-1H-indazole is a privileged heterocyclic intermediate used primarily in the synthesis of small-molecule ATP-competitive kinase inhibitors.[1] Its structural value lies in the indazole core , which functions as a bioisostere for the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites. The C5-formyl group provides a versatile electrophilic handle for reductive amination, Knoevenagel condensation, or olefination, facilitating the attachment of "tail" moieties that interact with the solvent-exposed regions of the protein.

This guide details the optimal synthetic routes, specifically prioritizing metal-halogen exchange over direct formylation due to regioselectivity concerns, and outlines its critical role in the development of VEGFR and PDGFR inhibitors.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12][13]

PropertyData
IUPAC Name 3-Methyl-1H-indazole-5-carbaldehyde
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Core Scaffold Indazole (Benzo[c]pyrazole)
Key Functionality C5-Aldehyde (Electrophile), N1-H (H-bond donor)
Predicted LogP ~1.4 - 1.7
Solubility Soluble in DMSO, DMF, MeOH; limited in water
pKa (Indazole NH) ~13.8 (Acidity), ~1.3 (Basicity of N2)

Synthetic Architecture

The synthesis of 5-formyl-3-methyl-1H-indazole presents a regioselectivity challenge. Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on 3-methyl-1H-indazole often yields mixtures of C5 and C7 isomers, or N-formylation products.[1]

Therefore, the industry-standard protocol relies on a directed metal-halogen exchange strategy starting from 5-bromo-3-methyl-1H-indazole .[1] This route guarantees C5 regiocontrol.

Synthesis Workflow Diagram (Graphviz)

G Start 5-Bromo-3-methyl- 1H-indazole Step1 N1-Protection (DHP, p-TsOH) Start->Step1 Inter1 1-(THP)-5-bromo- 3-methylindazole Step1->Inter1 Yield >90% Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter1->Step2 Inter2 Lithiated Intermediate (C5-Li Species) Step2->Inter2 Kinetic Control Step3 Formyl Quench (DMF) Inter2->Step3 Inter3 Protected Aldehyde Step3->Inter3 Step4 Deprotection (HCl/MeOH) Inter3->Step4 Final 5-Formyl-3-methyl- 1H-indazole Step4->Final Final Yield ~75%

Caption: Regioselective synthesis via metal-halogen exchange, avoiding C7 isomer contamination.

Mechanistic Insight[11][12][14]
  • N1-Protection: The acidic proton on N1 (pKa ~13.8) must be masked to prevent deprotonation by n-butyllithium, which would consume the reagent and form a dianion with poor solubility. The Tetrahydropyranyl (THP) group is preferred for its stability to strong bases and ease of removal under mild acidic conditions.

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C effects a rapid exchange of the C5-Bromine for Lithium.[1] This generates a hard nucleophile at the C5 position.

  • Formylation: The addition of N,N-dimethylformamide (DMF) traps the aryllithium species. The tetrahedral intermediate collapses upon acidic workup to release the aldehyde.

Experimental Protocols

Note: These protocols are synthesized from validated methodologies for indazole functionalization found in patent literature (e.g., US9163007B2) and process chemistry journals.

Protocol A: Protection (THP Installation)
  • Dissolve 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reflux at 50-60°C for 3 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. The N1-THP protected intermediate is often used directly without column chromatography.

Protocol B: Formylation (The Critical Step)
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the N1-THP-5-bromo-3-methylindazole (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 30–60 minutes to ensure complete exchange.

  • Quench: Add anhydrous DMF (3.0 eq) dropwise.

  • Warm: Allow the reaction to warm to 0°C over 1 hour.

  • Hydrolysis & Deprotection:

    • Quench with 1N HCl.

    • To remove the THP group in the same pot (optional but efficient), stir the acidic mixture at room temperature for 2–4 hours or heat mildly to 40°C.

  • Isolation: Neutralize with NaHCO₃ to pH 8 (precipitating the product). Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Medicinal Chemistry Applications

The 5-formyl-3-methyl-1H-indazole scaffold is a precursor to "Type II" kinase inhibitors, which bind to the inactive conformation (DFG-out) of the kinase.[1]

Signaling & SAR Logic (Graphviz)[1]

SAR Scaffold 5-Formyl-3-methyl- 1H-indazole Core Mod1 Reductive Amination (w/ Amines) Scaffold->Mod1 Aldehyde Reactivity Mod2 Knoevenagel Condensation (w/ Active Methylenes) Scaffold->Mod2 Target1 VEGFR/PDGFR Inhibitors (Angiogenesis) Mod1->Target1 Target2 PLK4 Inhibitors (Cell Cycle) Mod2->Target2 Mech Hinge Binder (N1/N2) + Hydrophobic Pocket Access Target1->Mech MoA

Caption: Divergent synthesis from the C5-aldehyde enables targeting of multiple kinase families.[1]

Case Study: Axitinib & Pazopanib Analogs

While Axitinib utilizes a 6-substituted indazole, the 5-substituted analogs derived from this guide's subject are critical for exploring Structure-Activity Relationships (SAR).[1]

  • Hinge Binding: The N1-H and N2 of the indazole form hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).

  • Solvent Front: The aldehyde is converted into solubilizing groups (e.g., morpholine, piperazine tails) that reach the solvent front, improving oral bioavailability.

References

  • Synthesis of Indazole Intermediates (Patent): Bayer HealthCare LLC. "5-substituted indazoles as kinase inhibitors." US Patent 9,163,007 B2.

  • General Indazole Synthesis (Review):Schmidt, A. et al. "Indazole: A Privileged Scaffold in Drug Discovery." European Journal of Medicinal Chemistry.
  • Metal-Halogen Exchange Protocols: Day, J. I., et al. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." J. Org.[3][4] Chem. 2023, 88, 4209–4223. [1]

  • Vilsmeier-Haack Limitations: ChemicalBook. "Indazole - Synthesis and Reactions."

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Suzuki-Miyaura Coupling Protocols for 3-Methyl-1H-indazole-5-carbaldehyde Scaffolds

Part 1: Executive Summary & Strategic Analysis 3-Methyl-1H-indazole-5-carbaldehyde is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., VEGFR, c-Met inhibitors). Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

3-Methyl-1H-indazole-5-carbaldehyde is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., VEGFR, c-Met inhibitors). While traditional synthesis relies on cryogenic lithiation (Lithium-Halogen Exchange followed by DMF quench), this method is often unsuitable for large-scale manufacturing due to safety concerns and cryogenic requirements (-78 °C).

This guide details the Suzuki-Miyaura Cross-Coupling approach as a robust, scalable alternative. We focus on two critical applications:

  • Synthesis of the Aldehyde: Coupling 5-bromo-3-methyl-1H-indazole with vinylboronates, followed by oxidative cleavage (The "Vinyl Surrogate" Route).

  • Scaffold Diversification: Direct coupling of the 5-bromo precursor to generate biaryl libraries, where the aldehyde functionality is introduced or preserved.

Key Technical Challenges
  • Catalyst Poisoning: The free N-H of the indazole ring can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Regioselectivity: N1 vs. N2 protection/alkylation affects the electronics of the C5 position.

  • Protodeboronation: 2-heterocyclic boronic acids are prone to degradation; however, the 5-indazole position is relatively stable.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1H-indazole-5-carbaldehyde via Vinyl Suzuki Coupling

This route avoids n-BuLi/t-BuLi and allows for operation at mild temperatures.

1. Reaction Scheme Overview

Step 1 (Suzuki): 5-Bromo-3-methyl-1H-indazole + Potassium Vinyltrifluoroborate


 5-Vinyl-3-methyl-1H-indazole
Step 2 (Oxidation):  5-Vinyl-Intermediate 

3-Methyl-1H-indazole-5-carbaldehyde (via OsO₄/NaIO₄)
2. Step-by-Step Methodology (Step 1: Vinylation)

Reagents:

  • Substrate: 5-Bromo-3-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Potassium vinyltrifluoroborate (1.2 equiv) [Recommended over pinacol ester for stability]

  • Catalyst: PdCl₂(dppf)[1][2]·CH₂Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (9:1 v/v)

  • Protecting Group (Optional but Recommended): THP (Tetrahydropyranyl) or SEM. Note: If running unprotected, increase catalyst loading to 5 mol%.

Procedure:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add 5-bromo-3-methyl-1H-indazole, potassium vinyltrifluoroborate, and Cs₂CO₃.

  • Catalyst Addition: Add PdCl₂(dppf)[1]·CH₂Cl₂ last. Seal the vessel immediately.

  • Reaction: Heat to 85 °C for 4–6 hours. Monitor by HPLC/UPLC.

    • Endpoint: Disappearance of bromide starting material.[3]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation (Step 1):

  • Expected Yield: 85–92%

  • Key NMR Signal: Vinyl protons (multiplets at

    
     5.2, 5.7, 6.8 ppm).
    
3. Step-by-Step Methodology (Step 2: Oxidative Cleavage)

Lemieux-Johnson conditions are preferred over Ozonolysis for safety in standard labs.

Reagents:

  • Substrate: 5-Vinyl-3-methyl-1H-indazole (from Step 1)

  • Oxidant: NaIO₄ (3.0 equiv)

  • Catalyst: OsO₄ (2.5% wt in t-BuOH, 0.02 equiv) or K₂OsO₄·2H₂O

  • Solvent: THF/H₂O (1:1)

Procedure:

  • Dissolve the vinyl intermediate in THF/H₂O.

  • Add NaIO₄.

  • Add OsO₄ solution dropwise at 0 °C.

  • Stir at RT for 2 hours. A white precipitate (NaIO₃) will form.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce residual Os(VIII) and Iodine species. Stir for 30 mins.

  • Extraction: Extract with DCM (x3).

  • Purification: Silica gel chromatography.

Protocol B: Direct Suzuki Coupling of 5-Bromo-3-methyl-1H-indazole

Used when the aldehyde is not the target, but the 5-position is being functionalized with an aryl group.

Optimization Table: Catalyst & Base Screening

EntryCatalyst SystemBaseSolventTemp (°C)YieldNotes
1 Pd(PPh₃)₄ (5%)Na₂CO₃DME/H₂O9065%Moderate yield; PPh₃ sensitive to oxidation.
2 Pd(dppf)Cl₂ (3%) K₂CO₃ Dioxane/H₂O 80 92% Standard Robust Condition.
3 XPhos Pd G2 (2%)K₃PO₄THF/H₂O6088%Good for sterically hindered boronic acids.[3]
4 Pd(OAc)₂ / SPhosK₃PO₄Toluene10075%Best for unprotected indazoles (anhydrous).

Critical Protocol Adjustment for Unprotected Indazoles: If the N1-position is unsubstituted (N-H), use Protocol B, Entry 4 or add 2.5 equiv of base to ensure the indazole is deprotonated (forming the indazolyl anion), which is less coordinating to Pd than the neutral species, or protect the nitrogen first.

Part 3: Mechanism & Workflow Visualization

Figure 1: Synthetic Pathway (Vinyl Surrogate Route)

This diagram illustrates the conversion of the bromide to the aldehyde via the Suzuki vinylation strategy.

G Start 5-Bromo-3-methyl- 1H-indazole Step1 Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Start->Step1 Reagent1 Potassium Vinyltrifluoroborate Reagent1->Step1 Inter Intermediate: 5-Vinyl-3-methyl- 1H-indazole Step1->Inter 85°C, 4h Step2 Oxidative Cleavage (OsO4, NaIO4) Inter->Step2 Product Target: 3-Methyl-1H-indazole- 5-carbaldehyde Step2->Product RT, 2h

Caption: Figure 1. Two-step synthesis of 3-Methyl-1H-indazole-5-carbaldehyde avoiding cryogenic lithiation.

Figure 2: Decision Matrix for Reaction Conditions

Select the optimal conditions based on your substrate's protection status.

D Start Substrate: 5-Halo-Indazole Check Is N1 Protected? Start->Check Yes Yes (THP, Boc, SEM) Check->Yes No No (Free N-H) Check->No Cond1 Standard Suzuki: Pd(dppf)Cl2, aq. Carbonate High Yield Yes->Cond1 Cond2 Modified Suzuki: Pd(OAc)2/SPhos or XPhos Anhydrous Base (K3PO4) Prevent Catalyst Poisoning No->Cond2

Caption: Figure 2. Logic flow for selecting catalyst systems based on N1-protection status.

Part 4: Troubleshooting & Optimization Guide

Low Conversion
  • Cause: Catalyst deactivation by the indazole Nitrogen.

  • Solution: Protect N1 with THP (dihydropyran/PTSA) or Boc. If protection is impossible, switch to XPhos Pd G3 or SPhos , which form bulky active species less susceptible to coordination by the substrate.

Hydrodehalogenation (Formation of 3-methyl-1H-indazole)
  • Cause: Hydride source in the reaction (often from excess alcohol or overheating).

  • Solution: Switch solvent from Isopropanol/Ethanol to Dioxane or Toluene . Ensure anhydrous conditions if using hydride-sensitive catalysts.

Purification of the Aldehyde
  • Issue: The aldehyde can oxidize to the carboxylic acid on silica if left too long.

  • Solution: Perform flash chromatography rapidly using a gradient of 0-50% EtOAc in Hexanes. Store the aldehyde under Argon at 4 °C.

Part 5: References

  • Preparation of Indazole Intermediates:

    • Title: 3-Methyl-imidazo[1,2-b]pyridazine derivatives (Patent describing 5-bromo-3-methylindazole synthesis).

    • Source: US Patent 8,822,468 B2.

    • URL:

  • Suzuki Coupling on Indazoles:

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[4]

    • Source:Molecules2006 , 11(5), 343-356.

    • URL:[Link][5]

  • Vinyl Trifluoroborate Coupling (General Protocol):

    • Title: Potassium Vinyltrifluoroborate: Stable, Efficient Vinylating Agent for Suzuki–Miyaura Coupling.

    • Source:J. Org. Chem.2002 , 67, 8424.

    • URL:[Link]

  • Oxidative Cleavage Protocols:

    • Title: Lemieux-Johnson Oxidation Limits and Scope.

    • Source:J. Org. Chem.1956 , 21, 478.

    • URL:[Link]

Sources

Application

Application Note: Regioselective N-Protection Strategies for 3-Methyl-1H-indazole-5-carbaldehyde

Introduction & Mechanistic Rationale The indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. The functionalization of highly substituted derivatives, such as 3-Methyl-1H-indazole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. The functionalization of highly substituted derivatives, such as 3-Methyl-1H-indazole-5-carbaldehyde (CAS No. 955127-80-7)[1], requires precise orchestration of protecting group (PG) chemistry. The primary challenge in indazole functionalization revolves around the competitive nucleophilicity of the N1 and N2 positions, which often leads to complex mixtures of regioisomers if reaction conditions are not rigorously controlled[2].

This application note details robust, self-validating protocols for the regioselective N1-protection of 3-Methyl-1H-indazole-5-carbaldehyde, focusing on the causality behind the experimental parameters to ensure reproducible outcomes in medicinal chemistry workflows.

Regioselectivity Analysis: Thermodynamic vs. Kinetic Control

Achieving N1-selectivity over N2-selectivity in this specific substrate is governed by three intersecting factors:

  • Thermodynamic Preference: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[2]. Reactions run under conditions that allow for equilibration (e.g., using weak bases like Et3N and catalytic DMAP) will inherently favor the N1-protected isomer[2].

  • Steric Hindrance: Sterically demanding groups at the C3 position strongly dictate regiochemical outcomes[2]. The C3-methyl group in this substrate introduces significant steric bulk, kinetically disfavoring electrophilic attack at the adjacent N2 position and directing the protecting group to the more accessible N1 position.

  • Electronic Modulation: The electron-withdrawing C5-carbaldehyde group decreases the overall electron density of the pyrazole ring, rendering the indazole nitrogens less nucleophilic. This necessitates the use of a highly reactive electrophilic intermediate, such as the N-tert-butoxycarbonylpyridinium species generated by the addition of 4-dimethylaminopyridine (DMAP)[3].

Workflow Visualization

ProtectionWorkflow Start 3-Methyl-1H-indazole- 5-carbaldehyde Setup Dissolve in anhydrous DCM (0.2 M) Start->Setup Base Add Et3N (1.5 - 5.0 eq) & DMAP (0.1 eq) Setup->Base Split Select Electrophile Base->Split Boc Boc2O (1.2 eq) 0 °C to RT, 2-4h Split->Boc Ts PhSO2Cl (1.1 eq) RT, 18h Split->Ts Workup Aqueous Quench (Sat. NH4Cl) & Extraction Boc->Workup Ts->Workup Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify ProdBoc N1-Boc Derivative (Thermodynamic Product) Purify->ProdBoc ProdTs N1-Phenylsulfonyl Derivative (Stable to Strong Bases) Purify->ProdTs

Fig 1: Regioselective N1-protection workflow for 3-Methyl-1H-indazole-5-carbaldehyde.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to confirm reaction trajectory.

Protocol A: N1-Boc Protection (Standard Drug Discovery Workflow)

This method utilizes standard basic conditions (DMAP/Et3N) to yield the highly versatile tert-butyloxycarbonyl (Boc) protected intermediate[3].

Reagents:

  • 3-Methyl-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3-Methyl-1H-indazole-5-carbaldehyde and anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add Et₃N and DMAP to the stirring suspension. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Validation Checkpoint 1 (Activation): Upon addition of Boc₂O, rapid effervescence (CO₂ evolution) must be observed. The cessation of gas evolution serves as a primary visual indicator that the formation of the active N-Boc-pyridinium species and subsequent trapping by the indazole is nearing completion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint 2 (Completion): Perform TLC analysis (Hexanes/EtOAc 7:3). The starting material is highly UV-active (R_f ~0.2). The N1-protected product will migrate significantly higher (R_f ~0.6) due to the loss of the hydrogen-bond donating N-H group.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0 to 20% EtOAc in Hexanes) to afford tert-butyl 5-formyl-3-methyl-1H-indazole-1-carboxylate.

Protocol B: N1-Phenylsulfonyl Protection (Literature-Validated)

For downstream applications requiring strong bases (e.g., organolithium reagents), the Boc group is unsuitable. The phenylsulfonyl (PhSO₂) group provides superior stability and has been explicitly validated for this substrate in patent literature[4].

Step-by-Step Methodology:

  • Preparation: To a solution of 3-methyl-1H-indazole-5-carbaldehyde (1.0 equiv) in DCM (0.2 M), add triethylamine (5.0 equiv) and DMAP (0.1 equiv)[4].

  • Electrophile Addition: Add phenylsulfonyl chloride (1.1 equiv) dropwise at room temperature[4].

    • Validation Checkpoint 1 (Thermal Shift): A slight exotherm should be observed upon the addition of the sulfonyl chloride, indicating the formation of the highly reactive sulfonylammonium intermediate.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours[4].

  • Workup & Purification: Dilute with EtOAc, wash extensively with saturated ammonium chloride to remove excess Et₃N, dry over MgSO₄, and concentrate[4]. Purify over silica gel to yield the N1-phenylsulfonyl derivative as a solid[4].

Data Presentation & Analytical Characterization

Table 1: Comparison of N-Protecting Groups for 3-Methyl-1H-indazole-5-carbaldehyde

Protecting GroupReagentsRegioselectivity (N1:N2)Deprotection ConditionsDownstream Compatibility
Boc (tert-Butyloxycarbonyl)Boc₂O, DMAP, Et₃N>95:5 (N1 favored)TFA or HCl in DioxaneCross-coupling, Reductive amination, Mild nucleophiles
PhSO₂ (Phenylsulfonyl)PhSO₂Cl, DMAP, Et₃N>98:2 (N1 favored)TBAF or NaOH/MeOHStrong basic conditions (e.g., organometallics, enolates)
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH~80:20 (Mixture)TBAF or HCl/MeOHDirected ortho-metalation (DOM)

Table 2: Diagnostic ¹H NMR Shifts for Regioisomer Identification (CDCl₃, 400 MHz) Expert Insight: The regiochemical outcome can be definitively assigned via ¹H NMR. The C7-aromatic proton is highly diagnostic; in the N1-protected isomer, the C7 proton is significantly deshielded by the adjacent carbonyl/sulfonyl oxygen sitting within its spatial proximity.

Proton AssignmentUnprotected IndazoleN1-Boc Protected (Target)N2-Boc Protected (Trace Impurity)
Aldehyde (-CHO) ~10.0 ppm (s, 1H)~10.1 ppm (s, 1H)~10.1 ppm (s, 1H)
C3-Methyl (-CH₃) ~2.6 ppm (s, 3H)~2.6 ppm (s, 3H)~2.8 ppm (s, 3H) (Deshielded by N2-Boc)
N-Boc (-C(CH₃)₃) N/A~1.7 ppm (s, 9H)~1.7 ppm (s, 9H)
C7-Aromatic (H) ~7.5 ppm (d, 1H)~8.1 ppm (d, 1H) (Strongly Deshielded)~7.8 ppm (d, 1H)

References

Sources

Method

Application Note: One-Pot Synthesis Architectures Using Indazole-5-Carbaldehydes

Topic: One-pot synthesis methods involving indazole-5-carbaldehydes Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis methods involving indazole-5-carbaldehydes Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

Introduction & Strategic Value

The indazole-5-carbaldehyde scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a gateway to diverse bioactive molecules, particularly kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. The C5-formyl group offers a versatile electrophilic handle for divergent synthesis.

However, the amphoteric nature of the indazole ring (specifically the acidic N1-H and basic N2) presents unique challenges in solubility and chemoselectivity. This guide details three robust one-pot protocols designed to bypass isolation steps, minimize waste, and maximize yield. These methods leverage the aldehyde reactivity while maintaining the integrity of the indazole core.

Core Reactivity Profile
  • Electrophilicity: The C5-aldehyde is moderately deactivated compared to benzaldehyde due to the electron-rich nature of the fused pyrazole ring. Reactions often require acid catalysis or elevated temperatures.

  • Solubility: Free N1-H indazoles often exhibit poor solubility in non-polar solvents. Protocols here utilize polar media (EtOH, DMF, PEG-400) to ensure homogeneity.

  • Chemoselectivity: To prevent N1-alkylation side reactions, these protocols focus on condensation and cycloaddition pathways where the N1 position remains inert or can be protected if necessary.

Pathway A: The Biginelli Cyclocondensation

Target: Indazolyl-dihydropyrimidinones (DHPMs) Mechanism: Acid-catalyzed three-component condensation.

This protocol synthesizes functionalized 3,4-dihydropyrimidin-2(1H)-ones, a scaffold known for calcium channel blocking and anticancer activity. The indazole-5-carbaldehyde replaces the traditional benzaldehyde, introducing a kinase-privileged motif into the DHPM core.

Experimental Protocol

Scale: 1.0 mmol basis

Reagents:

  • Indazole-5-carbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)[2]

  • Urea (or Thiourea) (1.2 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (10 mol%) or Indium(III) chloride (5 mol%)
  • Solvent: Ethanol (absolute)[1][3]

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve indazole-5-carbaldehyde (146 mg, 1.0 mmol) and urea (72 mg, 1.2 mmol) in Ethanol (5 mL).

  • Addition: Add ethyl acetoacetate (130 mg, 1.0 mmol) followed by the catalyst (

    
    -TSA, 19 mg).
    
  • Reflux: Heat the reaction mixture to reflux (80 °C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (20 g) with stirring.

  • Isolation: The product typically precipitates as a solid. Filter under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (5 mL).

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture if the indazole moiety reduces solubility.

Optimization Data:

CatalystSolventTime (h)Yield (%)Notes
HCl (conc.)EtOH855Moderate yield, some degradation

-TSA
EtOH 4 82 Standard, reliable method
InCl

CH

CN
388Lewis acid accelerates reaction
NonePEG-400675Green chemistry approach

Pathway B: 4-Thiazolidinone Assembly

Target: Indazolyl-thiazolidinone hybrids Mechanism: One-pot condensation-cyclization.

This method constructs a thiazolidinone ring at the C5 position. The reaction proceeds via an in situ Schiff base formation followed by nucleophilic attack of thioglycolic acid and intramolecular cyclization.

Experimental Protocol

Scale: 1.0 mmol basis

Reagents:

  • Indazole-5-carbaldehyde (1.0 equiv)

  • Aromatic Amine (e.g., 4-fluoroaniline) (1.0 equiv)

  • Thioglycolic acid (1.2 equiv)

  • Dehydrating Agent: Anhydrous ZnCl

    
     (catalytic) or molecular sieves
    
  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Imine Formation: In a Dean-Stark apparatus (or sealed tube with sieves), combine indazole-5-carbaldehyde (1.0 mmol) and the amine (1.0 mmol) in Toluene (10 mL). Reflux for 2 hours to generate the imine intermediate.

    • Note: Indazoles may require a drop of acetic acid to catalyze imine formation.

  • Cyclization: Cool slightly and add thioglycolic acid (1.2 mmol).

  • Reflux: Continue refluxing for 6–10 hours.

  • Workup: Neutralize the mixture with 10% NaHCO

    
     solution to remove excess acid. Extract with Ethyl Acetate (3 x 15 mL).
    
  • Purification: The crude residue often requires flash column chromatography (SiO

    
    , MeOH/DCM gradient) due to the polarity of the indazole.
    

Pathway C: Knoevenagel-Doebner Condensation

Target: Indazole-5-acrylic acids (Cinnamic acid analogs) Mechanism: Base-catalyzed condensation followed by decarboxylation.

This reaction is vital for creating "linker" molecules where the indazole is connected to other pharmacophores via an unsaturated chain.

Experimental Protocol

Scale: 1.0 mmol basis

Reagents:

  • Indazole-5-carbaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Base/Solvent: Pyridine (with catalytic Piperidine)

Step-by-Step Procedure:

  • Dissolution: Dissolve indazole-5-carbaldehyde (1.0 mmol) and malonic acid (1.2 mmol) in Pyridine (3 mL).

  • Catalysis: Add Piperidine (0.1 mL).

  • Heating: Heat to 100 °C for 3 hours. Evolution of CO

    
     gas indicates the decarboxylation step is proceeding.
    
  • Quench: Pour the reaction mixture into cold HCl (1 M, 20 mL) to protonate the pyridine and precipitate the carboxylic acid product.

  • Isolation: Filter the white/pale yellow solid. Wash with water until neutral pH.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the common Indazole-5-carbaldehyde precursor.

IndazoleSynthesis Aldehyde Indazole-5-carbaldehyde (Electrophilic Core) Reagents1 Ethyl Acetoacetate + Urea (Acid Cat.) Aldehyde->Reagents1 Reagents2 Amine (R-NH2) + Thioglycolic Acid Aldehyde->Reagents2 Reagents3 Malonic Acid (Pyridine/Piperidine) Aldehyde->Reagents3 Inter1 Acyl-Imine Intermediate Reagents1->Inter1 Condensation Product1 Indazolyl-DHPM (Dihydropyrimidinone) Inter1->Product1 Cyclization Inter2 Schiff Base (Imine) Reagents2->Inter2 -H2O Product2 4-Thiazolidinone Hybrid Inter2->Product2 Nucleophilic Attack + Cyclization Inter3 Benzylidene Dicarboxylic Acid Reagents3->Inter3 Condensation Product3 Indazole-5-acrylic acid (Decarboxylated) Inter3->Product3 -CO2 (Heat)

Caption: Divergent one-pot synthetic pathways utilizing Indazole-5-carbaldehyde as the electrophilic linchpin.

Troubleshooting & Critical Parameters

N1-H Interference

The N1 proton (pKa ~14) can interfere with strong bases (e.g., NaH, LDA).

  • Solution: Use mild organic bases (Piperidine, Pyridine) or acid catalysis. If strong base conditions are unavoidable, protect N1 with a THP (tetrahydropyranyl) or Boc group before the one-pot sequence.

Solubility Issues

Indazole aldehydes often precipitate out of non-polar solvents like toluene before reacting.

  • Solution: Use a co-solvent system. For Thiazolidinone synthesis, a Toluene:DMF (9:1) mixture maintains solubility at reflux temperatures without inhibiting the removal of water.

Purification of Indazoles

Indazoles streak on silica gel due to their basicity.

  • Solution: Add 1% Triethylamine (TEA) to the eluent (e.g., DCM:MeOH:TEA 95:4:1) to neutralize acidic sites on the silica and improve peak shape.

References

  • Biginelli Reaction Overview: Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Indazole Scaffold Synthesis: Cerecetto, H., et al. (2005). "Medicinal Chemistry of Indazoles." Mini-Reviews in Medicinal Chemistry, 5(10), 869-878. Link

  • Thiazolidinone Synthesis (General Protocol): Gududuru, V., et al. (2004). "Synthesis and biological evaluation of novel thiazolidinone derivatives as potent anti-prostate cancer agents." Bioorganic & Medicinal Chemistry Letters, 14(20), 5289-5293. Link

  • Knoevenagel Condensation with Heterocycles: Dandia, A., et al. (2012). "Green and chemoselective synthesis of pyrazolo[3,4-b]pyridine derivatives via one-pot multicomponent reaction." Green Chemistry Letters and Reviews, 5(3), 321-326. Link

  • Indazole Reactivity Review: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry, 90, 707-731. Link

Sources

Application

Application Note: Microwave-Assisted Functionalization of 3-Methyl-1H-indazole-5-carbaldehyde

Executive Summary This application note details high-efficiency protocols for the microwave-assisted synthesis (MWAS) of bioactive scaffolds derived from 3-Methyl-1H-indazole-5-carbaldehyde . The indazole core is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-efficiency protocols for the microwave-assisted synthesis (MWAS) of bioactive scaffolds derived from 3-Methyl-1H-indazole-5-carbaldehyde . The indazole core is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and acting as a key pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib).

Traditional thermal condensation of indazole-5-carbaldehydes is often hampered by the high melting point of the indazole scaffold and poor solubility in green solvents. This guide demonstrates how microwave irradiation overcomes these thermodynamic barriers, facilitating Schiff base formation , Knoevenagel condensations , and heterocyclization with yields >85% and reaction times under 15 minutes.

Chemical Context & Reactivity Profile[1][2][3][4][5]

The Scaffold: 3-Methyl-1H-indazole-5-carbaldehyde

Unlike the unsubstituted 1H-indazole, the 3-methyl group introduces steric bulk and lipophilicity, modulating the binding affinity in kinase pockets (often occupying the "gatekeeper" region).

  • Molecular Weight: 160.17 g/mol [1]

  • Key Reactive Center: C5-Formyl group (Aldehyde).

  • Secondary Reactive Center: N1-H (Acidic proton, pKa ~13.8). Note: Unless N1-alkylation is desired, reactions described here focus on the C5-aldehyde. The N1-H remains stable under the described neutral/mildly basic MW conditions.

  • Microwave Susceptibility: The indazole core possesses a significant dipole moment, making it an excellent candidate for dielectric heating.

Mechanism of Microwave Enhancement

In polar solvents (EtOH, H₂O), the oscillating microwave field aligns with the permanent dipole of the indazole and the polarizability of the carbonyl bond. This creates localized "hot spots" at the reaction center, accelerating the rate-determining step (often the dehydration step in condensations) significantly faster than convective heating.

Experimental Protocols

Protocol A: Rapid Schiff Base Library Generation

Objective: Synthesis of imine-linked inhibitors (e.g., Indazole-Aniline conjugates). Mechanism: Nucleophilic attack of the amine on the C5-carbonyl followed by microwave-accelerated dehydration.

Reagents:

  • Substrate: 3-Methyl-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Reactant: Substituted Aniline or Hydrazide (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (Green solvent, high tan

    
    )
    
  • Catalyst: Glacial Acetic Acid (1-2 drops, optional)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 160 mg (1 mmol) of the aldehyde and 1 mmol of the amine in 3 mL of Ethanol.

  • Catalysis: Add 1 drop of glacial acetic acid to protonate the carbonyl oxygen (activates electrophilicity).

  • Irradiation: Cap the vial. Irradiate at 140 W (Dynamic Power) to maintain 85°C for 3–5 minutes .

    • Note: Use high stirring (600 rpm) to ensure homogeneity.

  • Workup: Cool the vial to room temperature (RT) using compressed air (built-in MW feature).

  • Isolation: The Schiff base typically precipitates upon cooling. Filter the solid, wash with cold ethanol (2 x 2 mL), and dry.

  • Validation:

    • TLC: Disappearance of aldehyde spot (

      
       in 1:1 Hex/EtOAc).
      
    • 1H-NMR: Disappearance of the singlet at

      
       10.0 ppm (CHO) and appearance of the imine singlet at 
      
      
      
      8.3–8.8 ppm.
Protocol B: Knoevenagel Condensation (Michael Acceptor Synthesis)

Objective: Synthesis of acrylonitrile derivatives (potential covalent kinase inhibitors). Reaction: Aldehyde + Active Methylene




-unsaturated nitrile.

Reagents:

  • Substrate: 3-Methyl-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Reactant: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

  • Solvent: Water:Ethanol (1:1) or Solvent-Free (on Basic Alumina)

  • Catalyst: Piperidine (Catalytic amount) or Ammonium Acetate

Step-by-Step Procedure (Solvent-Free Method):

  • Mixing: In a mortar, grind 1 mmol of aldehyde, 1.1 mmol of malononitrile, and 10 mol% ammonium acetate until a homogeneous powder forms.

  • Transfer: Transfer the powder to an open microwave vessel.

  • Irradiation: Irradiate at 200 W for 2 minutes (pulsed: 30s ON, 10s OFF to prevent charring).

    • Observation: The mixture will melt and resolidify.

  • Workup: Add 5 mL of hot ethanol to the solid residue, sonicate to dissolve unreacted materials, and filter the pure product.

  • Yield: Typically 90–95%.

Workflow Visualization & Logic

The following diagram illustrates the decision matrix for synthesizing derivatives from the 3-methyl-indazole core.

IndazoleWorkflow Start Start: 3-Methyl-1H-indazole-5-carbaldehyde Decision Target Moiety? Start->Decision PathA Imine / Hydrazone (Reversible Inhibitor) Decision->PathA Amine Reactant PathB Vinyl Nitrile / Chalcone (Michael Acceptor) Decision->PathB Active Methylene PathC Heterocycle (Thiazolidinone/Imidazole) Decision->PathC Bi-nucleophile ProcessA MW Protocol A: EtOH, AcOH (cat) 85°C, 3-5 min PathA->ProcessA ProcessB MW Protocol B: Solvent-Free, NH4OAc 100°C, 2 min PathB->ProcessB ProcessC MW Protocol C: Thiosemicarbazide, H2O Reflux, 10 min PathC->ProcessC Analysis Validation: 1H-NMR (CHO loss) LC-MS (Mass +) ProcessA->Analysis ProcessB->Analysis ProcessC->Analysis

Caption: Decision matrix for microwave-assisted functionalization of the 5-formyl indazole core.

Comparative Data: Conventional vs. Microwave

The following data highlights the efficiency gains using the protocols described above compared to traditional thermal reflux.

Reaction TypeMethodSolventTimeTempYield (%)E-Factor (Waste)
Schiff Base ThermalEtOH4–6 hrs78°C65–70%High
Schiff Base MW (Protocol A) EtOH 4 min 85°C 92% Low
Knoevenagel ThermalBenzene8 hrs80°C55%Very High (Toxic)
Knoevenagel MW (Protocol B) None 2 min 100°C 96% Near Zero

Technical Troubleshooting & Expert Tips

Solubility Issues

The 3-methyl-indazole core is rigid and planar, leading to strong


-stacking and poor solubility.
  • Solution: If the aldehyde does not dissolve in Ethanol at RT, do not add more solvent. The microwave dielectric heating will superheat the solvent and increase solubility significantly at 85°C.

  • Alternative: Use PEG-400 as a co-solvent for difficult substrates. It acts as a phase transfer catalyst and microwave susceptor.

N-Alkylation Side Reactions

Under basic Knoevenagel conditions (e.g., using K₂CO₃), the N1-H proton can be removed, leading to competitive alkylation if alkyl halides are present.

  • Control: Use weak bases like Ammonium Acetate or Piperidine which are sufficient to deprotonate the active methylene (malononitrile) but generally leave the Indazole N-H intact.

Safety Note

Indazoles are potent bioactive molecules.[2] All microwave vessels must be rated for at least 20 bar pressure. Always perform synthesis in a fume hood, as 3-methyl-1H-indazole-5-carbaldehyde may cause skin sensitization.

References

  • Mondal, S. (2023). "Microwave-Assisted Functionalization of Indazoles: An Overview." Rasayan Journal of Chemistry, 16(3), 1560-1574.

  • Chawla, P., et al. (2012).[3] "The rapid synthesis of Schiff-bases without solvent under microwave irradiation and their antimicrobial activity." Der Pharma Chemica, 4(6), 2265-2269.[3]

  • Biradar, J.S., et al. (2019). "Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds." Bangladesh Journal of Scientific and Industrial Research, 54(1), 55-60.

  • PubChem. (2025).[1][4] "3-methyl-1H-indazole-5-carbaldehyde Compound Summary." National Library of Medicine.

  • Luo, Y., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." RSC Advances, 8, 14388-14395.

Sources

Method

Application Note: Handling and Storage of 3-Methyl-1H-indazole-5-carbaldehyde

The following Application Note and Protocol guide details the technical requirements for the handling, storage, and solubilization of 3-Methyl-1H-indazole-5-carbaldehyde . Abstract & Utility Profile 3-Methyl-1H-indazole-...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the technical requirements for the handling, storage, and solubilization of 3-Methyl-1H-indazole-5-carbaldehyde .

Abstract & Utility Profile

3-Methyl-1H-indazole-5-carbaldehyde is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., c-Met, MAP4K4 inhibitors) and other bioactive small molecules. Its structural core—an indazole ring substituted with a methyl group at position 3 and a reactive formyl group (aldehyde) at position 5—provides a versatile scaffold for condensation reactions, reductive aminations, and heterocycle formation.

However, the presence of the aldehyde moiety renders this compound susceptible to autoxidation , where atmospheric oxygen converts the aldehyde into the corresponding carboxylic acid (3-methyl-1H-indazole-5-carboxylic acid). This degradation pathway compromises yield and reproducibility in sensitive medicinal chemistry workflows. This guide outlines a rigorous protocol to mitigate these risks.

Physicochemical Profile

PropertySpecification
Chemical Name 3-Methyl-1H-indazole-5-carbaldehyde
CAS Number 955127-80-7
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white, beige, or brownish solid
Solubility (High) DMSO, DMF, THF, Methanol, Ethanol
Solubility (Low) Water, Hexanes
Reactive Moiety C-5 Aldehyde (Oxidation prone), N-1 Proton (Acidic)
Storage Class Hygroscopic, Air-sensitive (Aldehyde)

Protocol A: Long-Term Storage & Preservation

Objective: To prevent autoxidation and hydrolysis during storage. Principle: Aldehydes oxidize to carboxylic acids upon exposure to air. The indazole nitrogen (N-H) can also participate in hydrogen bonding, making the solid hygroscopic.

Materials Required[1][4][5][6][7][8][9][10]
  • Desiccator cabinet or vacuum bag sealer.

  • Inert gas source (Argon or Nitrogen).

  • Amber glass vials with PTFE-lined caps.

  • Parafilm or electrical tape.

Step-by-Step Procedure
  • Receipt & Inspection: Upon receipt, visually inspect the vial. The solid should be free-flowing. If the solid appears "wet" or sticky, purity may already be compromised by moisture absorption.

  • Inert Atmosphere Packaging:

    • If the manufacturer’s seal is broken, do not store the remaining powder in the original container unless it can be purged.

    • Transfer the powder into an amber glass vial.

    • Purge with Argon: Gently flow argon gas over the solid for 15–30 seconds to displace oxygen. Argon is heavier than air and provides a better blanket than nitrogen.

  • Sealing: Cap the vial tightly. Wrap the cap-neck junction with Parafilm to create a secondary moisture barrier.

  • Temperature Control: Store at -20°C for long-term (>1 month) or 2–8°C for short-term (<1 month) usage.

  • Desiccation: Place the sealed vial inside a secondary container (desiccator or sealed bag) containing active desiccant (e.g., silica gel or Drierite).

Visualization: Storage Workflow

StorageProtocol Receipt Receipt of Compound Inspect Visual Inspection (Check for clumping) Receipt->Inspect Inspect->Receipt If Wet/Degraded (Reject) Purge Argon Purge (Displace O2) Inspect->Purge If Pass Seal Seal & Parafilm (Amber Vial) Purge->Seal ColdStore Store at -20°C (Desiccated) Seal->ColdStore

Figure 1: Critical path for preserving aldehyde integrity during storage.

Protocol B: Solubilization & Stock Preparation

Objective: To prepare stable stock solutions for synthesis or biological assays. Critical Insight: Avoid protic solvents (like methanol/ethanol) for long-term storage of stock solutions, as aldehydes can slowly form hemiacetals/acetals in these solvents. DMSO is the preferred solvent for storage.

Solvent Compatibility Table
SolventSolubility RatingSuitability for Stock StorageNotes
DMSO Excellent (>50 mM)High Recommended. Freeze/thaw stable.
DMF ExcellentMediumGood solubility, but DMF can hydrolyze over time to amines.
Ethanol GoodLowRisk of acetal formation over long periods.
Water PoorNoneRequires co-solvent (DMSO) for biological assays.
Preparation Procedure (10 mM Stock in DMSO)
  • Calculate Mass: For 1 mL of 10 mM stock, weigh 1.60 mg of powder.

    • Note: Due to the small mass, it is often more accurate to weigh ~5–10 mg and adjust the solvent volume accordingly.

    • Formula: Volume (mL) = Mass (mg) / (Molecular Weight × Concentration (M))

  • Dissolution: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds. The solid should dissolve rapidly to give a clear, potentially light-yellow solution.

  • Aliquoting: Do not store the bulk stock in one tube if repeated freeze-thaw cycles are expected. Aliquot into 50–100 µL volumes in PCR tubes or microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C . Stable for 3–6 months.

Visualization: Solubilization Decision Tree

Solubilization Start Solid Powder SolventChoice Select Solvent Start->SolventChoice DMSO Anhydrous DMSO (Preferred) SolventChoice->DMSO For Stock/Bio Assay Alcohol Ethanol/Methanol SolventChoice->Alcohol For Immediate Rxn Dissolve Vortex to Dissolve DMSO->Dissolve Alcohol->Dissolve Risk Risk: Acetal Formation Alcohol->Risk StockStorage Stock Storage (-20°C) Dissolve->StockStorage From DMSO ImmediateUse Immediate Synthesis Use Dissolve->ImmediateUse From Alcohol

Figure 2: Solvent selection logic to avoid chemical artifacts (acetals).

Quality Control & Troubleshooting

If the compound has been stored for >6 months or handled improperly, verify purity before use.

Diagnostic Markers (1H NMR in DMSO-d6)
  • Aldehyde Proton: Look for a distinct singlet signal downfield at ~10.0 ppm .

  • Impurity Flag: If oxidation has occurred, the aldehyde peak will diminish, and a broad singlet for the carboxylic acid (-COOH) may appear at ~12–13 ppm (often broad/invisible due to exchange, but the aldehyde loss is quantitative).

  • Methyl Group: A sharp singlet at ~2.5 ppm (dependent on solvent residual peak overlap) corresponds to the 3-methyl group.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Solid is sticky/gum-like Moisture absorption (Hygroscopic).Dry under high vacuum for 24h. If color is dark, repurify.
Low yield in reductive amination Partial oxidation to acid.Check aldehyde content via NMR. Recrystallize if necessary.[1]
Precipitate in aqueous buffer Compound crashed out.Ensure DMSO concentration is <1% (v/v) or use a solubility enhancer (e.g., Cyclodextrin).

Safety & Waste Disposal

  • Hazards: Treat as a potential irritant (Skin/Eye/Respiratory). Specific toxicity data is limited, so assume GHS Category 2 (Irritant) and Category 4 (Harmful if swallowed) based on indazole analogs.

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous organic chemical waste. Do not pour down the drain.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18452106 (7-Methyl isomer analog) and CID 820804 (3-Methyl-1H-indazole parent). Retrieved from .

  • Synthetic Utility & Preparation

    • Wahlström, N., et al. (2004).[2] Synthesis of 2,3'-diindolylmethanes and substituted indolo[3,2-b]carbazoles.[2] Synthesis, 2004(8), 1187-1194.[2] (Describes synthesis of related indazole carbaldehydes).

    • Google Patents (2018). US Patent 10,000,451 B2: MAP4K4 (HGK) inhibitors. (Cites 3-methyl-1H-indazole-5-carbaldehyde as an intermediate).[3][4][5][6][7] Retrieved from .

  • Vendor Specifications & CAS Verification

    • Cyclic PharmaTech. Product Data: 3-methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7).[8][4][5][9] Retrieved from .

    • BLD Pharm.[5] Product Analysis: 3-Methyl-1H-indazole-5-carbaldehyde.[3][4][6][7][9][10] Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvation and Handling of 3-Methyl-1H-indazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with dissolving 3-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with dissolving 3-Methyl-1H-indazole-5-carbaldehyde in Dimethyl Sulfoxide (DMSO).

Our approach moves beyond basic instructions; we focus on the causality behind solubility failures and provide self-validating protocols to ensure robust, reproducible experimental workflows.

Mechanistic Insight: Why is this Compound Challenging?

To effectively troubleshoot, we must first understand the molecular behavior of the target compound. 3-Methyl-1H-indazole-5-carbaldehyde contains a bicyclic heteroaromatic indazole core. Indazoles exist in tautomeric forms, with the 1H-tautomer being thermodynamically favored (by approximately 2.3 kcal/mol) over the 2H-form[1].

The presence of the 1H-nitrogen (a strong hydrogen-bond donor), the 2-nitrogen (an H-bond acceptor), and the 5-carbaldehyde oxygen (an H-bond acceptor) facilitates extensive intermolecular hydrogen bonding[1]. This creates a highly stable crystal lattice with high lattice energy.

While DMSO is a potent polar aprotic solvent capable of disrupting these bonds, it is highly hygroscopic. If DMSO absorbs even trace amounts of atmospheric water, the water molecules competitively bind to the DMSO sulfoxide oxygen. This drastically reduces DMSO's capacity to solvate hydrophobic and crystalline compounds, leading to rapid precipitation[2].

Solvation Troubleshooting Workflow

SolvationPathway Node1 Solid 3-Methyl-1H-indazole- 5-carbaldehyde Node2 Add Anhydrous DMSO (Vortex 2 min) Node1->Node2 Node3 Visual Inspection: Clear Solution? Node2->Node3 Node4 Bath Sonication (15 min) & Gentle Heating (37°C) Node3->Node4  No Node7 Solubilized Stock (Store at -20°C in aliquots) Node3->Node7  Yes Node5 Visual Inspection: Clear Solution? Node4->Node5 Node6 Add Co-solvent (e.g., 5-10% PEG/Ethanol) Node5->Node6  No Node5->Node7  Yes Node6->Node7

Troubleshooting workflow for 3-Methyl-1H-indazole-5-carbaldehyde solvation.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Establishing an Anhydrous DMSO Stock

Causality: Water in DMSO greatly decreases the solubility of hydrophobic compounds by competing for hydrogen bond acceptor sites[2]. Utilizing strictly anhydrous techniques prevents water-induced supersaturation collapse.

  • Desiccation: Ensure the 3-Methyl-1H-indazole-5-carbaldehyde powder is equilibrated to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Addition: Add high-purity, anhydrous DMSO (≤0.005% water) directly to the pre-weighed solid to achieve the target concentration (e.g., 10 mM)[3].

  • Mechanical Agitation: Vortex vigorously for 1-2 minutes at room temperature[3].

  • Validation (Tyndall Effect Check): Shine a laser pointer through the vial in a dark room. If the beam path is visible (light scattering), micro-particulates remain, indicating incomplete dissolution. Proceed to Protocol 2.

Protocol 2: Thermodynamic Disruption via Cavitation and Heat

Causality: Sonication induces cavitation—localized micro-scale temperature and pressure gradients—that overcome the crystal lattice energy of the indazole without causing bulk thermal degradation[2].

  • Water Bath: Place the sealed vial in a water bath set to 30–40°C for 10–15 minutes. Vortex intermittently[3].

  • Bath Sonication: Transfer the vial to a bath sonicator for 15 minutes. Critical Note: Avoid probe sonicators, as direct contact can cause localized overheating and degrade the carbaldehyde functional group[3].

  • Equilibration: Allow the solution to return to room temperature.

  • Validation (Centrifugation Check): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet forms, the solution was supersaturated; you must lower the target concentration or utilize a co-solvent[3].

Quantitative Summary of Solubilization Strategies

Solubilization StrategyMechanism of ActionExpected ImpactRisk / Limitation
Anhydrous DMSO Disruption of H-bonds via polar aprotic solvation.Baseline SolvationHighly hygroscopic; water uptake rapidly reduces solubility[2].
Gentle Heating (30-40°C) Increases kinetic energy to break the crystal lattice.Moderate enhancementPotential thermal degradation if temperatures exceed 50°C[3].
Bath Sonication Cavitation-induced localized pressure/temp gradients.Dissolves up to 50% of precipitated solids[2].May induce a transient supersaturated state that crashes upon cooling.
Co-solvents (e.g., Ethanol) Reduces the polarity of the aqueous solvent system.High enhancementConcentrations >1% may cause cytotoxicity in cell-based assays[4].

Frequently Asked Questions (FAQs)

Q1: I observed precipitation immediately after diluting my DMSO stock into an aqueous assay buffer. How do I fix this? A1: This is a classic solvent-shift phenomenon. The compound is soluble in the strong organic solvent but "crashes out" due to hydrophobic interactions when introduced to water[3],[4]. The indazole ring and the 3-methyl group make the molecule inherently lipophilic. Solution: Perform serial dilutions of the DMSO stock directly into the final aqueous buffer immediately before use, vortexing vigorously during the addition. Ensure the final DMSO concentration remains below 0.5–1% to prevent assay interference[3],[4].

Q2: Why did my previously clear DMSO stock precipitate after a single freeze-thaw cycle? A2: Freeze-thaw cycles synergize with water uptake to drastically reduce solubility. When a DMSO solution is frozen and thawed, any absorbed atmospheric moisture acts as an anti-solvent. Furthermore, the thermal shock provides a nucleation event, causing the compound to crystallize into its lowest-energy, most thermodynamically stable polymorph (following Ostwald's rule of stages)[2]. Solution: Always store DMSO stocks in tightly sealed, single-use aliquots at -20°C or -80°C to completely eliminate freeze-thaw cycles[3],[2].

Q3: Can I adjust the pH of my assay buffer to keep the compound in solution? A3: Yes, this can be an effective strategy. The indazole ring contains nitrogen atoms that can be protonated. By adjusting the pH of the buffer away from the compound's isoelectric point, you increase the proportion of the more soluble ionized form[4]. However, ensure that any pH adjustments remain strictly compatible with the physiological limits of your biological assay.

References

  • Ziath / Anal. Chem. Samples in DMSO: What an end user needs to know. Retrieved from:[Link]

Sources

Optimization

Preventing oxidation of 3-Methyl-1H-indazole-5-carbaldehyde during storage

Welcome to the technical support center for 3-Methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the proper storage and handling of this compound, with a primary focus on preventing its oxidation.

Introduction to 3-Methyl-1H-indazole-5-carbaldehyde and its Instability

3-Methyl-1H-indazole-5-carbaldehyde is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, containing both an indazole ring and a reactive aldehyde group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. However, the very feature that makes it so useful, the aldehyde group, also renders it susceptible to oxidation.

Aldehydes are readily oxidized to their corresponding carboxylic acids, a process that can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metallic impurities. For 3-Methyl-1H-indazole-5-carbaldehyde, this degradation pathway leads to the formation of 3-Methyl-1H-indazole-5-carboxylic acid, an impurity that can significantly impact the outcome of subsequent synthetic steps and the purity of the final product. Understanding and mitigating this oxidative degradation is therefore critical for ensuring the integrity and shelf-life of the compound.

This guide will provide you with the foundational knowledge and practical steps to effectively prevent the oxidation of 3-Methyl-1H-indazole-5-carbaldehyde during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 3-Methyl-1H-indazole-5-carbaldehyde during storage?

A1: The primary degradation product is 3-Methyl-1H-indazole-5-carboxylic acid, which is formed through the oxidation of the aldehyde functional group. This is a common degradation pathway for many aldehydes when exposed to air.[1][2]

Q2: What are the ideal storage conditions for 3-Methyl-1H-indazole-5-carbaldehyde to minimize oxidation?

A2: To minimize oxidation, 3-Methyl-1H-indazole-5-carbaldehyde should be stored in a cool, dark, and dry place.[3][4][5] The recommended storage temperature is between 2-8°C.[6] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric oxygen.[5]

Q3: How can I tell if my sample of 3-Methyl-1H-indazole-5-carbaldehyde has started to oxidize?

A3: While there may not be an obvious visual change, the presence of the carboxylic acid impurity can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] A simple qualitative test, such as a change in the pH of a solution if the compound is dissolved in a suitable solvent, might suggest the formation of an acidic impurity.

Q4: Is it necessary to use an antioxidant for long-term storage?

A4: For long-term storage, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be beneficial in preventing oxidation.[3][5] However, the compatibility of the antioxidant with your intended application should be considered.

Q5: Can I store 3-Methyl-1H-indazole-5-carbaldehyde in a solution?

A5: Storing the compound in solution is generally not recommended for long periods, as solvents can potentially participate in degradation reactions or absorb atmospheric oxygen. If short-term storage in solution is necessary, use a dry, deoxygenated solvent and store the solution under an inert atmosphere at a low temperature.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of 3-Methyl-1H-indazole-5-carbaldehyde.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent reaction yields or unexpected byproducts. The starting material may be partially oxidized to the carboxylic acid, which will not participate in the desired reaction.1. Assess Purity: Before use, check the purity of the 3-Methyl-1H-indazole-5-carbaldehyde using HPLC or NMR. 2. Purify if Necessary: If the carboxylic acid impurity is present, consider purifying the aldehyde via column chromatography or recrystallization. 3. Optimize Storage: Ensure future batches are stored under the recommended conditions (see FAQs).
Material has a clumpy or discolored appearance. This could indicate the absorption of moisture, which can accelerate oxidation, or the presence of other impurities.1. Dry the Material: If moisture is suspected, dry the compound under vacuum. 2. Check Purity: Analyze the material for impurities. 3. Store Properly: Use desiccants in the storage container and ensure it is tightly sealed.
Difficulty in dissolving the compound in a non-polar organic solvent. The presence of the more polar carboxylic acid impurity can alter the solubility characteristics of the material.1. Confirm Purity: Use analytical methods to confirm the presence of the carboxylic acid. 2. Purification: Purify the aldehyde to remove the more polar impurity.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: Before storing, ensure the 3-Methyl-1H-indazole-5-carbaldehyde is a dry, free-flowing solid.

  • Container Selection: Choose a clean, dry amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.[5][10]

  • Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to flush the vial with a stream of dry argon or nitrogen gas for several minutes to displace any air.

  • Sealing: While under the inert atmosphere, quickly transfer the 3-Methyl-1H-indazole-5-carbaldehyde to the vial and securely tighten the cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C.[6]

Protocol 2: Purity Assessment by HPLC

This is a general guideline and may need to be optimized for your specific HPLC system.

  • Sample Preparation: Accurately weigh approximately 1 mg of 3-Methyl-1H-indazole-5-carbaldehyde and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Standard Preparation: If available, prepare a standard solution of 3-Methyl-1H-indazole-5-carboxylic acid in the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 90% A and ramp to 10% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both the aldehyde and the potential carboxylic acid impurity have good absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample solution and the standard solution (if available). The aldehyde will have a specific retention time. The presence of a peak at the retention time of the carboxylic acid standard indicates oxidation. The relative peak areas can be used to estimate the percentage of impurity.

Visualization of Oxidation and Prevention

The following diagram illustrates the oxidation pathway of 3-Methyl-1H-indazole-5-carbaldehyde and the key preventative measures.

Oxidation_Prevention Aldehyde 3-Methyl-1H-indazole-5-carbaldehyde Oxidation Oxidation Aldehyde->Oxidation Exposure to O₂, Light, Heat CarboxylicAcid 3-Methyl-1H-indazole-5-carboxylic Acid (Impurity) Oxidation->CarboxylicAcid Prevention Preventative Measures Prevention->Aldehyde Protects Cool Cool (2-8°C) Cool->Prevention Dark Dark (Amber Vial) Dark->Prevention Dry Dry (Desiccant) Dry->Prevention Inert Inert Atmosphere (Argon/Nitrogen) Inert->Prevention

Caption: Oxidation pathway of 3-Methyl-1H-indazole-5-carbaldehyde and preventative storage measures.

References

  • Vertex AI Search. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Allan Chemical Corporation. (2025, October 23).
  • Consolidated Chemical.
  • Vertex AI Search. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • PubMed.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • Save My Exams. (2026, February 24). Aldehydes and Ketones - A Level Chemistry Revision Notes.
  • Quora. (2020, June 8).
  • PMC. (2009, November 20).
  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF.
  • Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II.
  • Vertex AI Search. (2024, December 23).
  • Britannica. (2026, February 20).
  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
  • PubChemLite. 3-methyl-1h-indazole-5-carbaldehyde (C9H8N2O).
  • MedchemExpress.com. 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent.
  • Sigma-Aldrich. 5-Methyl-1H-indazole-3-carbaldehyde | 518987-35-4.
  • Fluorochem. 1H-Indazole-5-carbaldehyde (CAS 253801-04-6).
  • Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester.
  • PubChem. 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106.
  • NIH PubChem. 3-methyl-1H-indazole | C8H8N2 | CID 820804.
  • Benchchem. Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • PMC.
  • RSC Publishing. (2018, April 9).
  • BLD Pharm. 552331-16-5|5-Bromo-3-methyl-1H-indazole.
  • ChemicalBook. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis.
  • Beilstein Journals.

Sources

Troubleshooting

Technical Support Center: Resolution and Separation of 1H and 2H 3-Methylindazole Derivatives

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically designed for drug development professionals and synthetic chemists dealing with the isolation and characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically designed for drug development professionals and synthetic chemists dealing with the isolation and characterization of 3-methylindazole derivatives.

Because unsubstituted indazoles undergo rapid prototropic tautomerism, isolating the free N-H tautomeric forms is a frequent challenge. This guide explains the thermodynamic principles behind this phenomenon and provides validated, step-by-step methodologies for "fixing" these tautomers via derivatization to enable successful chromatographic separation.

Troubleshooting FAQs: Tautomerism and Separation

Q1: I attempted to separate the 1H and 2H tautomers of unsubstituted 3-methylindazole using reverse-phase HPLC, but I only observe a single peak. Is my column degrading the sample? A1: No, your column is functioning correctly. The issue lies in the fundamental physical chemistry of the molecule. Unsubstituted 3-methylindazole exists in a rapid annular tautomeric equilibrium between the 1H and 2H states. The interconversion rate is much faster than the chromatographic timescale, resulting in a single, time-averaged peak. To resolve them, you must trap the tautomers by substituting the N-H proton (e.g., via alkylation), converting them into stable, non-interconverting 1-alkyl-3-methylindazole and 2-alkyl-3-methylindazole regioisomers[1].

Q2: During the N-alkylation of 3-methylindazole, I obtain a mixture of N1 and N2 derivatives. How can I predict their relative polarity for silica gel chromatography? A2: The fixed 2H-tautomer (N2-alkylated) is inherently more polar than the 1H-tautomer (N1-alkylated). This is dictated by the electronic distribution of the core: the 2H-form has a quinonoid structure with a significantly higher dipole moment (approximately 3.4 D) compared to the benzenoid 1H-form (approximately 1.5 D)[2]. Consequently, on normal-phase silica gel, the 1-alkyl derivative typically exhibits a higher retention factor (


) and elutes first, while the 2-alkyl derivative binds more strongly to the silanol groups on the stationary phase and elutes later.

Q3: After separating the two peaks via flash chromatography, how do I definitively assign which fraction is the 1-alkyl and which is the 2-alkyl derivative? A3: While 1H NMR can show subtle differences,


C NMR is the definitive, self-validating tool for assigning indazole regioisomers. The chemical shift of the C-3 carbon is highly sensitive to the position of the N-alkyl group due to changes in lone-pair delocalization. For 1-alkyl indazoles, the C-3 signal typically appears downfield at 

132.8–133.7 ppm. In contrast, for 2-alkyl indazoles, the C-3 signal is shielded and appears upfield at

124.2–125.5 ppm[3].

Quantitative Data: Physicochemical Differentiation

Understanding the causality behind the physical properties of these derivatives is critical for designing successful purification workflows. The 1H-form is thermodynamically more stable by 8-12 kJ/mol due to its benzenoid character, whereas the 2H-form exhibits a less stable quinonoid character[2].

Table 1: Physicochemical and Spectroscopic Differentiation of Fixed 3-Methylindazole Tautomers

Property1-Alkyl-3-methylindazole (Fixed 1H)2-Alkyl-3-methylindazole (Fixed 2H)Causality / Mechanism
Core Electronic Structure BenzenoidQuinonoid1H maintains full aromaticity in the benzene ring; 2H localizes aromaticity in the pyrazole ring[4].
Thermodynamic Stability Higher (Favored)Lower (+8 to 12 kJ/mol)Loss of benzenoid resonance in the 2H quinonoid form[2].
Dipole Moment ~1.5 D~3.4 DAsymmetric charge distribution in the quinonoid pyrazole ring[2].

C NMR (C-3 Shift)

132.8–133.7 ppm

124.2–125.5 ppm
Altered shielding due to N2 lone pair delocalization[3].
Normal Phase Elution Elutes First (Higher

)
Elutes Second (Lower

)
Stronger dipole-dipole interaction of the 2H form with silica silanols.

Experimental Workflows

Protocol A: Regioselective N-Alkylation of 3-Methylindazole

This protocol utilizes a mild base to generate the ambident indazolyl anion, followed by trapping with an electrophile to yield a separable mixture of fixed tautomers[1].

  • Reaction Setup : Dissolve 3-methylindazole (1.0 equiv) in anhydrous dioxane or DMF to achieve a 0.1 M concentration.

  • Deprotonation : Add cesium carbonate (

    
    , 2.0 equiv) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the ambident anion[1].
    
  • Electrophilic Trapping : Add the alkylating agent (e.g., alkyl tosylate or alkyl halide, 1.5 equiv) dropwise to the mixture.

  • Alkylation : Heat the reaction mixture to 90 °C for 2 hours (if using less reactive tosylates) or stir at room temperature for 6-8 hours (for highly reactive halides like methyl iodide)[1][4].

  • Quenching & Extraction : Quench the reaction by pouring it into water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing : Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude N1/N2 mixture.
    
Protocol B: Chromatographic Separation of N1/N2 Regioisomers

This self-validating protocol relies on the dipole moment differential between the benzenoid and quinonoid forms to achieve baseline resolution[1][2].

  • Column Preparation : Prepare a normal-phase silica gel column using approximately 24 g of silica per 1 g of the crude mixture[1].

  • Loading : Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and carefully load it onto the column.

  • Gradient Elution : Elute the column using a gradient solvent system of Hexane and Ethyl Acetate. Start at 0% EtOAc and gradually ramp to 60-70% EtOAc[1].

  • Fraction Monitoring : Monitor the eluting fractions via TLC (UV detection at 254 nm). The less polar 1-alkyl-3-methylindazole (~1.5 D) will elute first. The more polar 2-alkyl-3-methylindazole (~3.4 D) will elute second.

  • Isolation & Validation : Pool the respective fractions and remove the solvent in vacuo. Validate the identity of each isolated regioisomer using

    
    C NMR, checking the C-3 chemical shift as described in the FAQ[3].
    

Workflow Visualization

G Tautomers 3-Methylindazole (Rapid 1H ⇌ 2H Equilibrium) Reagents Derivatization (Base + Alkyl Halide) Tautomers->Reagents Mixture Fixed Regioisomers (N1-Alkyl + N2-Alkyl Mixture) Reagents->Mixture Chromatography Normal Phase Silica Gel Chromatography Mixture->Chromatography N1 1-Alkyl-3-methylindazole (Benzenoid, ~1.5 D) Chromatography->N1 Lower Polarity (Elutes First) N2 2-Alkyl-3-methylindazole (Quinonoid, ~3.4 D) Chromatography->N2 Higher Polarity (Elutes Second)

Workflow for the derivatization and chromatographic separation of 3-methylindazole tautomers.

References

  • [2] Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5. Smolecule.

  • [3] ALKYLATION AND REDUCTION OF N-ALKYL-4-NITROINDAZOLES WITH ANHYDROUS SnCl2 IN ETHANOL. Semantic Scholar.

  • [1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH / PMC.

  • [4] Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.

Sources

Optimization

Troubleshooting low yields in indazole aldehyde reductive amination

This guide is structured as an interactive technical support center for researchers encountering difficulties with the reductive amination of indazole aldehydes. It prioritizes chemical logic, mechanistic insight, and ac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an interactive technical support center for researchers encountering difficulties with the reductive amination of indazole aldehydes. It prioritizes chemical logic, mechanistic insight, and actionable solutions over generic advice.

Topic: Troubleshooting Low Yields & Failed Conversions Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Executive Summary: The Indazole Challenge

Reductive amination of 1H-indazole-3-carbaldehyde (and its derivatives) is deceptively difficult. While standard protocols (e.g., STAB/DCM) work for simple benzaldehydes, indazoles present a unique "Triad of Resistance":

  • Amphoteric Interference: The N-H proton (pKa ~14) is acidic enough to be deprotonated by the amine nucleophile, creating an electron-rich indazolide anion that deactivates the aldehyde.

  • Poor Solubility: The rigid bicyclic system often leads to precipitation of the intermediate imine or the starting material in standard solvents like DCE or DCM.

  • Lewis Base Chelation: The N1/N2 nitrogens can sequester Lewis Acid catalysts or boron reagents, stalling the reaction.

This guide addresses these specific failure modes.

Diagnostic Decision Tree

Before changing reagents, identify your specific failure mode using this logic flow.

IndazoleTroubleshooting Start Diagnostic Start: Analyze Crude LCMS/TLC Result1 Result: Unreacted Aldehyde (No Imine) Start->Result1 Result2 Result: Benzyl Alcohol (Reduced Aldehyde) Start->Result2 Result3 Result: Complex Mixture (Dimer/Over-alkylation) Start->Result3 Prob1 Issue: 'The Anion Trap' Amine deprotonated Indazole N-H Result1->Prob1 Prob2 Issue: Direct Reduction Reductant added too early or Imine unstable Result2->Prob2 Prob3 Issue: Over-reaction Product is more nucleophilic than starting amine Result3->Prob3 Sol1 Solution: Add Lewis Acid (Ti(OiPr)4) or Protect N-H Prob1->Sol1 Fix Sol2 Solution: Switch to 2-Step Pre-form Imine with Ti(OiPr)4 then add NaBH4 Prob2->Sol2 Fix Sol3 Solution: Switch Reagent Use NaBH(OAc)3 (STAB) in DCE/AcOH Prob3->Sol3 Fix

Figure 1: Diagnostic logic for identifying the root cause of low yields in indazole reductive aminations.

Troubleshooting FAQs

Category 1: The "Anion Trap" (Unreacted Starting Material)

Q: I am using standard conditions (DCM, amine, NaBH(OAc)3), but my aldehyde remains untouched after 24 hours. Why?

A: You have likely fallen into the Indazolide Anion Trap . The N-H of the indazole ring has a pKa of approximately 14. If you are using a basic amine (like a secondary aliphatic amine), it acts as a base rather than a nucleophile.

  • Mechanism: The amine deprotonates the indazole N-H. The resulting negative charge is delocalized into the ring, significantly increasing the electron density at the carbonyl carbon. This makes the aldehyde a terrible electrophile, repelling the nucleophilic attack required to form the imine.

  • The Fix: You must buffer the reaction or activate the carbonyl.

    • Add Acetic Acid: Add 1.5–2.0 equivalents of AcOH. This protonates the amine (preventing it from acting as a base) but allows enough equilibrium free amine for nucleophilic attack.

    • Use Titanium(IV) Isopropoxide: This is the "nuclear option" for unreactive indazoles. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

Category 2: The "Alcohol Dead-End" (Direct Reduction)

Q: I see full consumption of starting material, but the major product is the indazole alcohol, not the amine.

A: This indicates that reduction is outpacing imine formation . This is common when using Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) in a "one-pot" protocol where the imine formation is slow (due to the steric/electronic issues mentioned above). The hydride reagent reduces the aldehyde before the amine has a chance to react.[1]

  • The Fix: Switch to a Stepwise Protocol .

    • Mix Aldehyde + Amine + Dehydrating agent (Ti(OiPr)4 or MgSO4) without the reducing agent.

    • Stir for 4–16 hours (verify imine formation by TLC/LCMS; the imine is often less polar).

    • Only then add the reducing agent (NaBH4 or NaBH3CN).

Category 3: Solubility & Workup Nightmares

Q: My reaction turns into a solid sludge, and I get low recovery after workup.

A: Indazole imines are notorious for precipitating out of non-polar solvents like DCM or DCE, which stops the reaction. Furthermore, indazoles can chelate boron salts, making them drag into the aqueous layer during extraction.

  • The Fix (Solvent): Switch to Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) . TFE is excellent for stabilizing imines and solubilizing polar heterocycles.

  • The Fix (Workup): If you used Boron reagents, you must quench with aqueous saturated Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. This breaks the Boron-Indazole chelation complexes and releases your product into the organic layer.

Optimized Experimental Protocols

Protocol A: The "Standard" Optimized Method (For Reactive Amines)

Best for: Primary amines, non-hindered secondary amines.

ReagentEquivalentsRole
Indazole Aldehyde1.0Substrate
Amine1.1 - 1.2Nucleophile
Acetic Acid 1.5 - 2.0 Critical Buffer
NaBH(OAc)3 (STAB)1.5Selective Reductant
DCE or DCM0.1 MSolvent
  • Dissolve Indazole Aldehyde and Amine in DCE (Dichloroethane).

  • Immediately add Acetic Acid. Note: Do not let the amine stir with the aldehyde without acid.

  • Stir for 30 mins.

  • Add NaBH(OAc)3 in one portion.

  • Stir at RT for 16h.

  • Quench: Add sat. NaHCO3. Extract with DCM/Isopropanol (3:1) if the product is polar.

Protocol B: The "Titanium Rescue" Method (For Difficult Substrates)

Best for: Unreactive indazoles, electron-deficient amines (anilines), or when Protocol A yields alcohol.

ReagentEquivalentsRole
Indazole Aldehyde1.0Substrate
Amine1.2 - 1.5Nucleophile
Ti(OiPr)4 1.5 - 2.0 Lewis Acid / Desiccant
NaBH42.0Strong Reductant
THF or MeOH0.2 MSolvent
  • Step 1 (Imine Formation): In a dry vial, combine Indazole Aldehyde, Amine, and Titanium(IV) isopropoxide (neat) in anhydrous THF.

  • Stir sealed at RT (or 50°C for stubborn cases) for 6–12 hours.

    • Checkpoint: Check LCMS.[2] You should see the Imine mass (M+Amine-18).

  • Step 2 (Reduction): Dilute the mixture with MeOH (caution: slight exotherm).

  • Cool to 0°C. Add NaBH4 carefully (gas evolution).

  • Stir for 2 hours.

  • Critical Workup: Quench with 0.1N NaOH (not acid, or you form a titanium gel). Filter the resulting white precipitate (TiO2) through Celite. The filtrate contains your amine.

Mechanistic Visualization

The competition between the "Anion Trap" and productive Imine formation is the key determinant of yield.

Mechanism cluster_Fail Path A: The Failure Mode (Basic Conditions) cluster_Success Path B: The Success Mode (Acid/Lewis Acid) Aldehyde Indazole Aldehyde (Neutral) Anion Indazolide Anion (Electron Rich) Aldehyde->Anion Deprotonation (Fast) Activated Activated Carbonyl (H-Bonded or Ti-Complex) Aldehyde->Activated + AcOH or Ti(OiPr)4 Amine Amine (R-NH2) Amine->Anion Imine Imine Intermediate Amine->Imine DeadEnd No Reaction / Recovery of SM Anion->DeadEnd Repels Nucleophile Activated->Imine + Amine Product Secondary Amine Imine->Product + Hydride

Figure 2: Mechanistic competition. Path A dominates in the absence of acid, leading to failure. Path B requires buffering or Lewis Acid catalysis.

References

  • Titanium(IV) Isopropoxide Method: Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[3][4] Journal of the Chemical Society, Perkin Transactions 1, 1994. [3]

  • General Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.

  • Indazole Synthesis & Reactivity: BenchChem Technical Guides. "6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide."

  • Boron-Lewis Acid Mechanisms: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990.

Sources

Troubleshooting

Technical Support Center: Solvent Removal for 3-Methyl-1H-indazole-5-carbaldehyde

This guide serves as a specialized technical support resource for researchers and process chemists working with 3-Methyl-1H-indazole-5-carbaldehyde . It addresses the specific physicochemical challenges of this heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 3-Methyl-1H-indazole-5-carbaldehyde . It addresses the specific physicochemical challenges of this heterocyclic aldehyde, particularly focusing on the removal of stubborn residual solvents (DMF, DMSO) and lattice-bound volatiles without compromising the aldehyde functionality.

Status: Operational Role: Senior Application Scientist Context: Post-Synthesis Purification & Solid State Characterization

Executive Summary: The Physicochemical Challenge

3-Methyl-1H-indazole-5-carbaldehyde presents a dual challenge during solvent removal:

  • The Indazole Core (H-Bond Donor): The N-H proton at position 1 is a strong hydrogen bond donor. It interacts avidly with polar aprotic solvents (DMF, DMSO, NMP), often creating "solvates" that resist standard vacuum drying.

  • The Aldehyde Moiety (Redox Sensitive): The C-5 aldehyde is susceptible to oxidation (to carboxylic acid) under thermal stress or aerobic conditions, limiting the use of high-temperature drying ovens.

This guide provides targeted protocols to break these solvent interactions while preserving chemical integrity.

Module 1: Removing High-Boiling Solvents (DMF, DMSO)

Scenario: You have synthesized the compound via Vilsmeier-Haack or metal-catalyzed coupling in DMF/DMSO. Standard rotary evaporation leaves a viscous oil or a "wet" solid containing >5000 ppm solvent.

Q: How do I remove residual DMF without "cooking" my aldehyde?

A: The Toluene Azeotrope or LiCl Extraction Method. Direct distillation of DMF (


C) will likely degrade your aldehyde. You must depress the boiling point or alter the partition coefficient.
Protocol A: The Toluene Azeotrope (Recommended for Solids)

Toluene forms a positive azeotrope with DMF, significantly lowering the effective boiling point.

  • Dissolution: Dissolve your crude residue in a minimal amount of dry THF or DCM to ensure homogeneity.

  • Charge Toluene: Add Toluene in a 3:1 ratio relative to the estimated DMF volume.

  • Evaporation: Concentrate on a rotary evaporator at 45–50°C (bath temp).

    • Note: Do not exceed 60°C to prevent aldehyde oxidation or polymerization.

  • Repeat: Repeat this process 2–3 times. The toluene "carries" the DMF over during distillation.[1][2]

  • Final Chase: Perform a final evaporation with Methanol or DCM to remove the toluene (which is Class 2, limit 890 ppm).

Protocol B: The LiCl Wash (Recommended for Liquids/Oils)

If the product is dissolved in EtOAc or DCM, water washes alone are ineffective because DMF partitions into both phases. Lithium Chloride (LiCl) increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (avoid DCM if possible, as it holds DMF more tightly).

  • Wash 1-2: Wash with 5% aqueous LiCl (3x volumes).

    • Mechanism:[3] The high ionic strength "salts out" the organic product while sequestering the polar DMF into the aqueous phase.

  • Wash 3: Wash with Brine (saturated NaCl) to remove residual lithium.

  • Dry: Dry over Na₂SO₄ and concentrate.

Module 2: Removing Lattice-Bound Solvents (DCM, Chloroform)

Scenario: The NMR shows a sharp peak for DCM (5.30 ppm) that persists even after overnight high-vacuum drying.

Q: Why won't the DCM leave the crystal lattice?

A: Channel Solvates. Indazole aldehydes often crystallize with voids that perfectly accommodate small chlorinated molecules. You need to perform a "Solvent Swap" (Slurry Swish) to displace the toxic solvent with a benign one.

Protocol: The "Slurry Swish"
  • Selection: Choose a Class 3 solvent in which your compound is sparingly soluble (e.g., Pentane, Hexanes, or cold Diethyl Ether/MTBE).

  • Suspension: Suspend the solid in the chosen solvent (10 mL per gram).

  • Sonication: Sonicate for 10–15 minutes. This mechanically disrupts the crystal lattice, releasing trapped DCM.

  • Filtration: Filter the solid and wash with fresh alkane.

  • Vacuum: Dry in a vacuum oven at 40°C.

Module 3: Stability & Troubleshooting FAQ

Q: My product turned from pale yellow to dark brown during drying. What happened?

A: Oxidative degradation. Aldehydes oxidize to carboxylic acids (3-methyl-1H-indazole-5-carboxylic acid) in the presence of air and heat.

  • Fix: Always backfill your drying oven with Nitrogen or Argon . Never dry under house vacuum with an air bleed.

  • Check: Run an LC-MS. If you see a mass shift of +16 (M+16), you have the acid impurity.

Q: Can I use Acetone to clean the product?

A: Use with caution. While Acetone is a Class 3 solvent, aldehydes can undergo Aldol Condensation with acetone under basic or acidic conditions. If your indazole synthesis involved a base (e.g., K₂CO₃), residual traces could catalyze this side reaction.

  • Recommendation: Use Ethyl Acetate or MTBE instead.

Q: What are the regulatory limits for these solvents?

If this material is for pharmaceutical use, you must adhere to ICH Q3C guidelines.[4][5][6]

SolventClassPDE (mg/day)Concentration Limit (ppm)
DMF Class 28.8880
DCM Class 26.0600
Methanol Class 230.03000
Toluene Class 28.9890
DMSO Class 350.05000
EtOAc Class 350.05000

Module 4: Visualization & Logic

Workflow: DMF/DMSO Removal Decision Tree

DMF_Removal Start Start: Crude Product contains DMF/DMSO State_Check Physical State? Start->State_Check Liquid Liquid / Oil (Dissolved in Organic) State_Check->Liquid Solid Solid Residue State_Check->Solid LiCl_Wash Aqueous Workup: Wash with 5% LiCl (3x) Then Brine (1x) Liquid->LiCl_Wash Azeotrope Azeotropic Distillation: Add Toluene (3:1 ratio) Rotovap @ 50°C Solid->Azeotrope Check_NMR Check 1H NMR (DMF methyls @ 2.89/2.73 ppm) LiCl_Wash->Check_NMR Azeotrope->Check_NMR Success Process Complete < Limit Check_NMR->Success Clean Fail Residual Solvent Detected Check_NMR->Fail Dirty Fail->Azeotrope If DMF (Repeat) Lyophilize Lyophilization (Freeze Dry from tBuOH/H2O) Fail->Lyophilize If DMSO

Caption: Decision logic for selecting the optimal purification route based on the physical state of the crude indazole intermediate.

Module 5: Analytical Verification (Self-Validating)

How to calculate residual solvent weight % using 1H NMR: Do not rely solely on "visual" inspection of the spectrum. Use this formula to verify if you have met the limit.



  • 
    : Integration of solvent peak (e.g., DMF methyl @ 2.89 ppm).
    
  • 
    : Integration of product reference peak (e.g., Indazole C-4 proton or Aldehyde proton).
    
  • 
    : Number of protons responsible for the signal.
    

Key Chemical Shifts (DMSO-d6):

  • 3-Methyl-1H-indazole-5-carbaldehyde:

    • Aldehyde (-CHO): ~10.0 ppm (1H, s)

    • Methyl (-CH3): ~2.5–2.6 ppm (3H, s)

  • Contaminants:

    • DMF: 7.95 (1H), 2.89 (3H), 2.73 (3H)

    • Toluene: 2.30 (3H), 7.1-7.2 (5H)

    • DCM: 5.76 (2H)

References
  • International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). 2022.[2][5] [Link]

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). 2021. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (Indazole derivatives). Butterworth-Heinemann, 2013. [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Methyl-1H-indazole-5-carbaldehyde in Acidic Media

Welcome to the dedicated technical support and troubleshooting center for 3-Methyl-1H-indazole-5-carbaldehyde (CAS: 955127-80-7). As a critical building block in the synthesis of advanced kinase inhibitors (such as c-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for 3-Methyl-1H-indazole-5-carbaldehyde (CAS: 955127-80-7). As a critical building block in the synthesis of advanced kinase inhibitors (such as c-Met and MAP4K4 inhibitors), maintaining the structural integrity of this compound is paramount[1][2].

Because this molecule features both a weakly basic indazole core and a highly electrophilic aldehyde group, its behavior in acidic environments requires precise stoichiometric and solvent control. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield synthetic outcomes.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing multiple degradation peaks in my LC-MS after storing the compound in methanolic HCl? A1: You are observing acetalization. The aldehyde group at the 5-position is highly susceptible to nucleophilic attack by alcohols under acid catalysis.

  • The Causality: The addition of an acid (like HCl) protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the adjacent carbon. In the presence of a nucleophilic solvent like methanol, this rapidly drives the formation of hemiacetals and subsequently full dimethyl acetals.

  • The Solution: Never store this compound in acidic alcohols. Switch to aprotic solvents (e.g., THF, DCM, or Acetonitrile) for stock solutions. If protonation is strictly required for your workflow, use non-nucleophilic acids in aqueous or aprotic media.

Q2: During an aqueous acidic workup (pH < 2), my compound completely disappears from the organic extraction phase. Is it degrading? A2: It is likely not degrading, but rather partitioning into the aqueous layer due to salt formation.

  • The Causality: The indazole ring contains two nitrogen atoms. While indazoles are weaker bases than aliphatic amines, lowering the pH below 2.0 protonates the indazole core, forming a highly water-soluble indazolium salt[1]. This drastically shifts the partition coefficient (LogP) toward the aqueous phase.

  • The Solution: Before extracting with an organic solvent (like Ethyl Acetate or DCM), adjust the pH of your aqueous layer to 4.5–6.0 using saturated sodium bicarbonate (

    
    ). This neutralizes the indazolium salt back into its organic-soluble free-base form.
    

Q3: Can I use strong inorganic acids (like


) to catalyze Knoevenagel condensations with this compound? 
A3:  It is highly discouraged. While the compound can form stable salts with inorganic acids for isolation purposes[1], using strong acids during condensation reactions leads to poor yields.
  • The Causality: Knoevenagel condensations require a delicate balance: the acid must activate the aldehyde, but the media must remain basic enough to allow the formation of an enolate/enamine from the active methylene partner. Strong inorganic acids fully protonate the basic amine catalysts (like piperidine or ammonia) and the indazole core, shutting down the catalytic cycle and risking oxidative degradation of the aldehyde.

  • The Solution: Utilize weak organic acids, such as glacial acetic acid, paired with an ammonium salt buffer[3]. This maintains an optimal pH (~4.5) that activates the aldehyde without neutralizing the necessary nucleophiles.

Part 2: Acid-Dependent Reaction Pathways

To visualize how 3-Methyl-1H-indazole-5-carbaldehyde interacts with different acidic environments, refer to the pathway diagram below.

G A 3-Methyl-1H-indazole- 5-carbaldehyde B Protonated Indazole Core (pH < 2) A->B Aqueous Acid (HCl, H2SO4) C Acetal Formation (in ROH + H+) A->C Alcoholic Acid (MeOH/HCl) D Oxidation to Acid (Trace Metals + H+) A->D Aerated Acidic Media E Stable Salt Isolation (e.g., HCl salt) B->E Crystallization

Acid-dependent reaction pathways of 3-Methyl-1H-indazole-5-carbaldehyde.

Part 3: Quantitative Stability Profiling

The following table summarizes the expected stability of 3-Methyl-1H-indazole-5-carbaldehyde across various acidic environments. Use this data to select the appropriate solvent system for your synthetic steps.

ConditionSolvent SystempHHalf-Life (

)
Primary Observation / Degradant
Strong Aqueous Acid

/

< 1.0> 48 hoursStable indazolium salt formation; phase shift to aqueous layer[1].
Weak Organic Acid Glacial Acetic Acid~ 4.5> 72 hoursHighly stable; optimal environment for condensation reactions[3].
Acidic Alcohol MeOH / 0.1M

~ 2.0< 2 hoursRapid conversion to dimethyl acetal (Loss of reactive aldehyde).
Aerated Dilute Acid

/

~ 3.0~ 24 hoursGradual oxidation to 3-methyl-1H-indazole-5-carboxylic acid.

Part 4: Self-Validating Experimental Protocols

Protocol 1: LC-MS Stability Profiling in Acidic Media

Before committing large quantities of 3-Methyl-1H-indazole-5-carbaldehyde to a new acidic reaction condition, use this self-validating protocol to ensure the compound will not degrade.

Step-by-Step Methodology:

  • Baseline Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that completely dissolves the free-base compound without acting as a nucleophile, establishing a pure baseline.

  • Media Introduction: Aliquot 100 µL of the baseline solution into three separate LC-MS vials. Add 900 µL of your target acidic media (e.g., Acetic acid, or 0.1M HCl in Water) to each vial.

  • Incubation: Stir the vials at the intended reaction temperature (e.g., 50°C).

  • Sampling: Inject 1 µL into the LC-MS at

    
    , 
    
    
    
    hours, and
    
    
    hours. Monitor the parent mass (
    
    
    161.1
    
    
    ).
  • Validation Checkpoint (Mass Balance): Calculate the total Area Under the Curve (AUC) for all peaks at each time point. The system is self-validating if the total AUC remains constant (±5%). If the parent peak decreases but no new degradant peaks appear, the total AUC will drop—this proves the compound is precipitating out of solution rather than chemically degrading.

Protocol 2: Optimized Acid-Catalyzed Condensation (Acetic Acid Method)

This protocol details the optimal method for reacting the aldehyde group without degrading the indazole core, utilizing a weak organic acid buffer system[3].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 1.0 equivalent of 3-Methyl-1H-indazole-5-carbaldehyde and 1.1 equivalents of your active methylene compound (e.g., cyclohexane-1,3-dione).

  • Solvent Addition: Suspend the mixture in 5.0 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and a weak acid catalyst. It provides a pH of ~4.5, which is acidic enough to activate the aldehyde carbonyl for nucleophilic attack, but not strong enough to fully protonate the basic indazole nitrogens (which would crash the compound out of solution)[3].

  • Buffer Introduction: Add 1.2 equivalents of ammonium acetate. Causality: Ammonium acetate acts as a buffer and a source of ammonia, which forms a highly reactive iminium intermediate with the aldehyde, accelerating the condensation process without requiring harsh, degrading conditions[3].

  • Heating: Heat the mixture to 50°C overnight under a nitrogen atmosphere.

  • Validation Checkpoint (Reaction Completion): Analyze an aliquot by LC-MS. The protocol is successfully validated when the disappearance of the starting material mass (

    
     161.1) directly correlates with the appearance of the target product mass, with zero detection of oxidized carboxylic acid byproducts.
    

Part 5: Troubleshooting Workflow Visualization

Follow this logic tree if you encounter low yields or unexpected byproducts during acidic reactions.

Workflow Start Analyze Purity via LC-MS Decision Is Target Peak < 95%? Start->Decision CheckSolvent Check Solvent System Are Alcohols Present? Decision->CheckSolvent Yes Proceed Proceed with Synthesis Decision->Proceed No Acetal Acetal Degradation: Switch to Aprotic Solvent CheckSolvent->Acetal Yes CheckpH Check pH of Media Is pH < 1.5? CheckSolvent->CheckpH No Salt Indazolium Salt Formation: Adjust pH to 4-6 CheckpH->Salt Yes CheckpH->Proceed No

Troubleshooting workflow for stability issues in acidic environments.

References

  • US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives Source: Google Patents URL
  • US10000451B2 - MAP4K4 (HGK)
  • (12) Patent Application Publication (10) Pub. No.
  • Source: PMC (NIH.gov)

Sources

Troubleshooting

Overcoming steric hindrance in 5-position indazole functionalization

Technical Support Center: Overcoming Steric Hindrance in 5-Position Indazole Functionalization Overview The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 5-Position Indazole Functionalization

Overview The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. However, functionalizing the 5-position presents significant synthetic challenges. The proximity of the 4- and 6-positions, combined with the massive steric shielding introduced by common N1/N2-protecting groups (e.g., Trityl, THP), often leads to failed cross-couplings, poor regioselectivity in C-H activation, and high rates of protodehalogenation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these steric barriers.

Diagnostic Workflow

G Start Target: 5-Position Indazole Functionalization PreFunc Is C5 Pre-functionalized? (e.g., 5-Bromo/Iodo) Start->PreFunc CrossCoupling Cross-Coupling Pathway (Suzuki, Buchwald-Hartwig) PreFunc->CrossCoupling Yes CH_Act C-H Activation Pathway (Late-stage functionalization) PreFunc->CH_Act No BulkyPG Bulky N1/N2 Protecting Group? (e.g., Trityl, THP) CrossCoupling->BulkyPG DirectingGroup Directing Group Present? (e.g., Azo, Imine) CH_Act->DirectingGroup StandardLigand Standard Ligands (e.g., XPhos, dppf) BulkyPG->StandardLigand No BulkyLigand Sterically Demanding Ligands (e.g., BippyPhos, t-Bu3P) BulkyPG->BulkyLigand Yes RhCoCat Rh(III) / Co(III) Catalysis Cyclative Capture DirectingGroup->RhCoCat Yes IrBoryl Ir-Catalyzed C-H Borylation (Steric Control) DirectingGroup->IrBoryl No

Decision Matrix for 5-Position Indazole Functionalization Workflows

Troubleshooting & FAQs

Q1: Why does my Buchwald-Hartwig amination at the 5-position fail when using standard Pd(OAc)2/BINAP conditions? Causality: The failure is rarely due to a lack of oxidative addition. When an N1-protecting group like Trityl (triphenylmethyl) is present, its rotational dynamics create a steric shield that sweeps over the C4 and C5 positions of the indazole core[1]. This prevents the bulky palladium-amine complex from achieving the necessary geometry for the final reductive elimination step. Self-Validating Diagnostic: Monitor the reaction via LC-MS. If you observe the disappearance of the 5-bromo starting material but detect significant amounts of the reduced indazole (protodehalogenation) rather than the product, it confirms that oxidative addition occurred but reductive elimination failed. Solution: Switch from bidentate ligands to highly active, sterically demanding monodentate ligands. The BippyPhos/[Pd(cinnamyl)Cl]2 catalyst system is highly efficient for sterically hindered C-N cross-couplings[2]. The extreme steric bulk of BippyPhos forces the palladium center into a highly reactive monoligated state, accelerating product-forming reductive elimination before protodehalogenation can occur.

Q2: How can I selectively achieve C-H functionalization at the 5-position without functionalizing the 7-position? Causality: In direct C-H functionalization of intact indazoles, the C7 position is often more reactive due to its proximity to the N1/N2 heteroatoms, which can coordinate the metal catalyst. C5 functionalization requires overriding these innate electronic and steric preferences. Under some ligand-free "Jeffery" conditions, unconventional C5 selectivity can be achieved in related heteroarenes[3], but for indazoles, a de novo ring construction is often more reliable. Solution: Utilize a Rh(III)-catalyzed cyclative capture strategy starting from azobenzenes. The azo functional group directs ortho C-H bond activation, followed by reversible addition to an aldehyde. Cyclative capture via intramolecular nucleophilic substitution forces the formation of the 2H-indazole ring, effectively placing your desired substituents at the 5-position with absolute regiocontrol[4].

Q3: Why does Sonogashira coupling succeed at the 5-position even when a bulky Trityl group is present, while amination fails? Causality: The geometry of the incoming nucleophile dictates the steric threshold. In a Buchwald-Hartwig amination, secondary amines are highly sterically demanding. In contrast, the terminal alkyne used in a Sonogashira coupling is linear (sp-hybridized). This rod-like geometry allows the alkyne to bypass the steric shield of the trityl group during transmetalation and reductive elimination[1]. Solution: If you need to install a complex carbon framework at the 5-position of a sterically hindered indazole, consider installing an ethynyl group first via Sonogashira coupling, followed by downstream functionalization (e.g., CuAAC Click chemistry or alkyne reduction)[1].

Quantitative Data: Catalyst/Ligand Efficiency for Sterically Hindered 5-Haloindazoles

Reaction TypeSubstrate FeaturesPreferred Catalyst/Ligand SystemTypical Yield (%)Key Mechanistic Advantage
C-N Amination 5-Br, N1-Trityl protected[Pd(cinnamyl)Cl]2 / BippyPhos80–90%Promotes monoligated Pd(0); accelerates reductive elimination[2].
C-N Amination 5-Br, N1-unprotectedPd(OAc)2 / t-Bu3P75–84%Overcomes hindered secondary anilines; requires 10 mol% H2O[2].
C-C Sonogashira 5-Br, N1-Trityl protectedPd(dppf)Cl2 / CuI85–95%Linear alkyne geometry bypasses C5 steric shielding[1].
C-H Addition Azobenzene precursor[Cp*RhCl2]2 / AgSbF670–88%Regiospecific C5 functionalization via cyclative capture[4].

Experimental Protocols

Protocol 1: BippyPhos-Enabled Buchwald-Hartwig Amination of Sterically Hindered 5-Bromoindazoles This protocol is optimized for overcoming severe steric hindrance at the 5-position caused by N1-protecting groups.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-bromo-1-trityl-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Addition: Add [Pd(cinnamyl)Cl]2 (2.5 mol%) and BippyPhos (5.0 mol%). Causality Note: The strict 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0)-BippyPhos species required to navigate the steric bulk[2].

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.2 M. Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture at 90 °C for 12–24 hours.

  • Validation Check: At 4 hours, sample the reaction for LC-MS. If the starting material is consumed but only the protodehalogenated indazole is observed, the amine is too sterically demanding even for BippyPhos. In such cases, switch to a smaller amine or remove the Trityl group prior to coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate. Purify via flash chromatography.

Protocol 2: Rh(III)-Catalyzed Cyclative Capture for 5-Substituted 2H-Indazoles This protocol bypasses direct C-H activation of the indazole core by constructing the ring around a pre-installed 5-position substituent.

  • Preparation: To an oven-dried vial equipped with a stir bar, add the functionalized azobenzene precursor (0.20 mmol, 1.0 equiv) and the target aldehyde (0.40 mmol, 2.0 equiv).

  • Catalyst Addition: Add [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%). Causality Note: AgSbF6 acts as a halide scavenger, removing chloride ligands from the Rh precatalyst to generate the active, cationic Rh(III) species necessary for electrophilic C-H activation[4].

  • Solvent & Additive: Add 1.0 mL of anhydrous THF and 100 mg of MgSO4. Causality Note: The addition of the aldehyde to the Rh-carbon bond is reversible. MgSO4 acts as a desiccant, driving the subsequent cyclative capture (dehydration) step forward to form the aromatized indazole[4].

  • Reaction: Seal the vial and heat at 80 °C for 24 hours.

  • Workup: Cool the reaction, filter through Celite to remove MgSO4 and catalyst residues, concentrate under reduced pressure, and purify via silica gel chromatography.

References 1.[1] 3-Bromo-5-ethynyl-1-trityl-1H-indazole | Benchchem. Benchchem. 2.[4] Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. 3.[2] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Publishing. 4.[3] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. NSF.gov.

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Methyl-1H-indazole-5-carbaldehyde

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Methyl-1H-indazole-5-carbaldehyde . This document is structured to assist researchers in the rigorous characterization of this inte...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Methyl-1H-indazole-5-carbaldehyde . This document is structured to assist researchers in the rigorous characterization of this intermediate, distinguishing it from common synthetic impurities and regioisomers.

Executive Summary & Structural Context

3-Methyl-1H-indazole-5-carbaldehyde (C9H8N2O) is a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). Its structural integrity is defined by three distinct magnetic environments: the indazole core , the C3-methyl group , and the C5-formyl (aldehyde) group .

Accurate NMR characterization requires more than just peak picking; it demands the ability to differentiate the target from its 6-carbaldehyde regioisomer and N-methylated impurities , which are common byproducts of cyclization and alkylation reactions.

The Spectral Fingerprint
  • Diagnostic Anchor: The aldehyde proton at ~10.0 ppm .[1][2]

  • Core Identification: A 3-spin aromatic system (AMX or ABX pattern) characteristic of 5-substitution.

  • Labile Proton: The N-H proton, visible only in polar aprotic solvents (DMSO-d

    
    ) at >13.0 ppm .
    

Theoretical vs. Experimental Shifts

The following data synthesizes experimental values from analogous 5-substituted indazoles and predictive chemometric models.

Table 1: Chemical Shift Assignments (DMSO-d , 400 MHz)
PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
IntegralNotes
NH Indazole N-H13.10 - 13.50 br s-1HExchangeable; disappears with D

O shake. Invisible in CDCl

.
CHO Aldehyde9.95 - 10.05 s-1HHighly deshielded; diagnostic for oxidation state.
H-4 Aromatic8.30 - 8.45 d or s

1HMost deshielded aromatic. Ortho to CHO, peri to N.
H-6 Aromatic7.75 - 7.85 dd

,

1HOrtho to CHO; distinct double doublet.
H-7 Aromatic7.55 - 7.65 d

1HLeast deshielded aromatic; Ortho to NH.
CH

Methyl (C3)2.50 - 2.60 s-3HSharp singlet; overlaps with DMSO solvent peak (2.50) if not careful.

Critical Technical Note: The C3-methyl signal (~2.55 ppm) often sits on the shoulder of the residual DMSO pentet (2.50 ppm). For precise integration, use CD


OD or Acetone-d

, or ensure high field homogeneity to resolve the singlet from the solvent.

Comparative Analysis: Distinguishing Alternatives

In drug development, proving you have the correct isomer is as important as proving the structure itself.

Scenario A: Target vs. 6-Carbaldehyde Isomer

The most common synthetic error is regioisomerism during the ring formation or formylation steps.

  • Target (5-CHO):

    • H-4 appears as a singlet (or doublet with tiny meta-coupling). It is isolated between the C3-methyl and the C5-aldehyde.

    • Coupling Pattern: You see one large ortho coupling (

      
      ) and one small meta coupling (
      
      
      
      ).
  • Alternative (6-CHO):

    • H-7 appears as a singlet . It is isolated between the N1-H and the C6-aldehyde.

    • H-4 and H-5 will show a strong ortho coupling (

      
       Hz).
      
    • Result: If you see two protons with strong ortho splitting, check which proton is the singlet. If the singlet is the most shielded aromatic (H7), it is likely the 6-isomer. If the singlet is the most deshielded (H4), it is the 5-isomer.

Scenario B: Target vs. N-Methylated Impurity

Alkylation reactions often produce mixtures of N-H (target), N1-Me, and N2-Me products.

  • Target (N-H):

    • Broad signal >13 ppm (DMSO).[3]

    • NO singlet in the 3.8–4.1 ppm region.

  • Impurity (N-Methyl):

    • Loss of >13 ppm signal.

    • New Singlet: Sharp 3H singlet appears at 3.9–4.1 ppm (N1-Me) or 4.1–4.3 ppm (N2-Me).

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for confirming the structure based on spectral data.

NMR_Logic Start Crude Product Spectrum (DMSO-d6) Check_Aldehyde Check 9.9 - 10.1 ppm Is there a Singlet? Start->Check_Aldehyde Check_NH Check >13.0 ppm Is there a broad Singlet? Check_Aldehyde->Check_NH Yes No_Aldehyde Precursor/Alcohol (Reaction Incomplete) Check_Aldehyde->No_Aldehyde No Check_Aromatic Analyze Aromatic Region (7.5 - 8.5 ppm) Check_NH->Check_Aromatic Yes No_NH N-Alkylated Impurity (Check 3.8-4.2 ppm) Check_NH->No_NH No Pattern_5 Pattern: s, dd, d (H4 is deshielded singlet) CONFIRMED: 5-Carbaldehyde Check_Aromatic->Pattern_5 H4 Singlet (Low Field) Pattern_6 Pattern: d, d, s (H7 is shielded singlet) ISOMER: 6-Carbaldehyde Check_Aromatic->Pattern_6 H7 Singlet (High Field)

Figure 1: Decision tree for the structural validation of 3-Methyl-1H-indazole-5-carbaldehyde via 1H NMR.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized protocol.

Sample Preparation[4][5][6][7][8]
  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
    • Why? CDCl

      
       often fails to solubilize polar indazoles and promotes rapid exchange of the N-H proton, making it invisible. DMSO stabilizes the N-H bond via hydrogen bonding.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration can cause stacking effects, shifting aromatic peaks upfield.

  • Tube Quality: Use high-throughput (5 mm) NMR tubes. Filter the solution if any turbidity is observed to prevent line broadening.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to > 1.0 s (ideally 5s for quantitative integration of the aldehyde).

  • Scans (NS): 16–64 scans are sufficient for this molecular weight.

  • Temperature: 298 K (25°C).

Processing
  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

  • Phasing: Manual phasing is recommended for the aldehyde region to ensure the baseline is flat for integration.

  • Integration: Normalize the Methyl singlet (2.55 ppm) to 3.00. The Aldehyde (10.0 ppm) should integrate to 1.00 ± 0.05.

References

  • Sigma-Aldrich. 1H NMR Chemical Shifts of Impurities and Solvents. Accessed Oct 2023. Link

  • National Institutes of Health (NIH). Synthesis and NMR characterization of Indazole derivatives (PubChem Data Source). Link

  • Royal Society of Chemistry (RSC). Regioselective synthesis of 1H-indazoles and their NMR spectral distinction. ChemComm, 2015. Link

  • Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Methyl-1H-indazole-5-carbaldehyde

This guide provides an in-depth analysis and predictive comparison of the mass spectrometric fragmentation pattern for 3-Methyl-1H-indazole-5-carbaldehyde (C₉H₈N₂O, MW: 160.06 g/mol ). Designed for researchers in analyti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and predictive comparison of the mass spectrometric fragmentation pattern for 3-Methyl-1H-indazole-5-carbaldehyde (C₉H₈N₂O, MW: 160.06 g/mol ). Designed for researchers in analytical chemistry, drug discovery, and process development, this document synthesizes theoretical principles with data from analogous structures to offer a robust framework for identifying and characterizing this and related indazole derivatives.

Introduction: The Analytical Challenge of Novel Heterocycles

3-Methyl-1H-indazole-5-carbaldehyde is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight but also a distinct fragmentation "fingerprint" that illuminates the molecule's structure.

While direct experimental data for this specific molecule is not widely published[1], a predictive analysis based on the known fragmentation of its constituent functional groups—the indazole core, the aromatic aldehyde, and the methyl group—can be constructed. This guide compares these predicted pathways with established fragmentation patterns of related compounds to provide a reliable method for its identification.

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization method is a critical first step that dictates the nature and extent of fragmentation. For 3-Methyl-1H-indazole-5-carbaldehyde, two primary techniques are considered: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A high-energy ("hard") technique that bombards the molecule with electrons (typically at 70 eV), causing the ejection of an electron to form an energetically unstable molecular radical cation (M⁺•). This excess energy induces extensive and often complex fragmentation, providing rich structural detail[2]. This method is ideal for creating a reproducible library spectrum.

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution, typically by adding a proton to form the protonated molecule ([M+H]⁺). This process imparts little excess energy, meaning the molecular ion remains intact[3]. To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID)[4].

Predicted Fragmentation Pathways

The fragmentation of 3-Methyl-1H-indazole-5-carbaldehyde is governed by the interplay between its stable aromatic indazole core and the reactive aldehyde substituent.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺• at m/z 160) is expected to be prominent due to the stability of the aromatic system[5]. Fragmentation will likely proceed through several competing pathways initiated by the aldehyde group and the indazole ring.

  • α-Cleavage at the Aldehyde: The most characteristic fragmentation for aromatic aldehydes is the loss of the hydrogen radical (H•) from the carbonyl group, a form of alpha-cleavage, to form a highly stable acylium ion[6][7][8].

    • [M-1]⁺ (m/z 159): Loss of H•. This is expected to be a very intense peak.

  • Loss of Carbon Monoxide (CO): The resulting [M-1]⁺ acylium ion can then lose a neutral molecule of carbon monoxide (CO), a common fragmentation for carbonyl compounds[7][9].

    • [M-1-28]⁺ (m/z 131): Loss of CO from the m/z 159 ion. This fragment corresponds to the 3-methyl-1H-indazolyl cation. This ion has been reported as a characteristic fragment for other indazole-containing structures[10].

  • Loss of the Aldehyde Group: Direct loss of the entire formyl radical (•CHO) is another hallmark of aromatic aldehydes[5][9].

    • [M-29]⁺ (m/z 131): Loss of •CHO. This pathway also leads to the stable 3-methyl-1H-indazolyl cation.

  • Indazole Ring Fragmentation: The indazole ring itself can fragment. While specific pathways for this exact molecule are not documented, fragmentation of related N-heterocycles often involves the loss of small neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂)[11][12].

    • [M-27]⁺ (m/z 133) or [M-28]⁺ (m/z 132): Potential loss of HCN or N₂ from the molecular ion.

    • [m/z 131 - 27]⁺ (m/z 104): Subsequent loss of HCN from the m/z 131 fragment is also plausible.

EI_Fragmentation_Pathway M M+• (m/z 160) M_minus_1 [M-H]+ (m/z 159) M->M_minus_1 - H• M_minus_29 [M-CHO]+ (m/z 131) M->M_minus_29 - •CHO M_minus_1_minus_28 [M-H-CO]+ (m/z 131) M_minus_1->M_minus_1_minus_28 - CO Further_Frag Further Ring Fragmentation (m/z 104) M_minus_29->Further_Frag - HCN M_minus_1_minus_28->Further_Frag - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Under ESI conditions in positive ion mode, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 161. CID fragmentation of this precursor ion will likely involve losses of neutral molecules.

  • Loss of Carbon Monoxide: The protonated aldehyde can undergo a rearrangement to facilitate the loss of a neutral CO molecule.

    • [M+H-28]⁺ (m/z 133): Loss of CO. This would result in a protonated 3-methyl-indazole ion.

  • Loss of Water: Although less common for aldehydes without available acidic protons, a rearrangement could potentially lead to the loss of water.

    • [M+H-18]⁺ (m/z 143): Loss of H₂O.

  • Indazole Ring Fragmentation: Similar to EI, the core ring system can fragment, likely initiated by protonation on one of the nitrogen atoms[13].

    • [M+H-28]⁺ (m/z 133): This ion could subsequently lose HCN, leading to a fragment at m/z 106.

ESI_Fragmentation_Pathway MH [M+H]+ (m/z 161) MH_minus_CO [M+H-CO]+ (m/z 133) MH->MH_minus_CO - CO MH_minus_H2O [M+H-H2O]+ (m/z 143) MH->MH_minus_H2O - H₂O Further_Frag Further Fragmentation (m/z 106) MH_minus_CO->Further_Frag - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion.

Comparative Analysis with Analogous Structures

To build confidence in these predictions, we compare them to the known fragmentation of structurally related molecules.

Compound ClassKey Fragmentation Pathways & Characteristic IonsRelevance to 3-Methyl-1H-indazole-5-carbaldehyde
Aromatic Aldehydes Strong molecular ion (M⁺•). Intense [M-1]⁺ peak from loss of H•. Characteristic [M-29]⁺ peak from loss of •CHO. Subsequent loss of CO from the [M-1]⁺ ion to form an aryl cation (e.g., m/z 77 for benzaldehyde)[6][7][9].The predicted intense peaks at m/z 159 ([M-1]⁺) and m/z 131 ([M-29]⁺) are directly supported by the established behavior of the aromatic aldehyde functional group. The loss of CO from the m/z 159 fragment is also a highly probable event.
Indazole Derivatives In complex synthetic cannabinoids containing an indazole core, characteristic fragments corresponding to the acylium-indazole (m/z 145) and the methylidene-indazolium ion (m/z 131) have been reported under EI-MS[10].The predicted fragment at m/z 131, corresponding to the 3-methyl-1H-indazolyl cation, aligns perfectly with documented fragmentation of more complex indazole systems, confirming this ion as a stable and diagnostically significant fragment.
Indole/Imidazole Rings Indole derivatives show characteristic fragmentation involving the loss of HCN[12]. Imidazoles also exhibit pronounced molecular ions and fragment via the loss of HCN or substituted nitriles (RCN), often involving ring contraction or expansion mechanisms[11][14].This supports the hypothesis that the indazole ring in our target molecule will also be susceptible to fragmentation via the loss of small nitrogen-containing neutrals like HCN. The predicted fragment at m/z 104 (m/z 131 - HCN) is a logical extension of this known behavior for N-heterocycles.

Recommended Experimental Protocols for Verification

To validate the predicted fragmentation patterns, the following experimental setups are recommended. The choice between GC-MS and LC-MS depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: Ideal if the compound is sufficiently volatile and thermally stable. EI provides a standard, reproducible fragmentation pattern for library matching.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • GC System:

      • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet: Split/splitless injector at 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System (EI):

      • Ion Source: Electron Ionization (EI) at 230 °C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Rationale: The preferred method for compounds that may be less volatile or thermally labile. ESI allows for accurate mass measurement and controlled fragmentation via MS/MS.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 acetonitrile:water. Further dilute as needed for analysis.

    • LC System:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

    • MS System (ESI-MS/MS):

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor ion at m/z 161.

      • MS2 Fragmentation: Isolate the precursor ion (m/z 161) and perform Collision-Induced Dissociation (CID). A normalized collision energy ramp (e.g., 15-40 eV) is recommended to observe both primary and subsequent fragment ions.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Separation Sample->Column ESI ESI Source (Ionization) Column->ESI MS1 MS1 Analyzer (Precursor Selection m/z 161) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analyzer (Fragment Detection) CID->MS2 Data Data MS2->Data Data Analysis

Caption: Recommended experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 3-Methyl-1H-indazole-5-carbaldehyde is predicted to be dominated by pathways characteristic of aromatic aldehydes, namely the formation of highly abundant [M-1]⁺ (m/z 159) and [M-29]⁺ (m/z 131) ions under EI conditions. The m/z 131 fragment, representing the stable 3-methyl-1H-indazolyl cation, serves as a key diagnostic marker. Further fragmentation of the indazole ring, likely through the loss of HCN, is also anticipated. Under softer ESI-MS/MS conditions, the primary fragmentation of the [M+H]⁺ ion is expected to be the neutral loss of CO to yield an ion at m/z 133. This predictive and comparative guide provides a robust analytical framework for the confident identification and structural elucidation of this molecule and serves as a template for investigating related heterocyclic structures.

References

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Retrieved from Scribd. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona. [Link]

  • Abdel-Megeed, M. F., et al. (2015). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps. [Link]

  • Wang, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • PubChem. (n.d.). 3-methyl-1h-indazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Smith, G. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Ye, G., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

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Validation

A Comparative Guide to the Reactivity of 3-Methyl vs. 3-H Indazole-5-carbaldehydes

Introduction: The Significance of the 3-Position in Indazole Chemistry Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Position in Indazole Chemistry

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3][4] The functionalization of the indazole scaffold, particularly at the N1 and N2 positions of the pyrazole ring, is a critical strategy for modulating the physicochemical and biological properties of these molecules.[5][6] The reactivity of the indazole ring system is delicately balanced by the electronic and steric nature of its substituents.

This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 3-methyl-1H-indazole-5-carbaldehyde and 1H-indazole-5-carbaldehyde . We will dissect how the seemingly minor difference between a methyl group and a hydrogen atom at the 3-position profoundly influences the reactivity of both the aldehyde functional group and the bicyclic system as a whole. This analysis is grounded in established mechanistic principles and supported by experimental observations from the scientific literature, offering valuable insights for researchers in drug discovery and synthetic organic chemistry.

Pillar 1: Electronic and Steric Influence of the C3-Substituent

The divergent reactivity of these two molecules stems from the fundamental electronic and steric properties of the methyl group compared to a hydrogen atom.

  • Electronic Effects: The methyl group is a weak electron-donating group (EDG) through an inductive effect (+I). This donation of electron density into the indazole ring system has two primary consequences:

    • Increased Nucleophilicity of Ring Nitrogens: The electron density at both the N1 and N2 positions is increased, making the indazole anion a more potent nucleophile overall compared to the unsubstituted analog.

    • Decreased Electrophilicity of the Aldehyde: The electron-donating nature of the methyl group is relayed through the aromatic system to the C5-carbaldehyde, slightly reducing the partial positive charge on the carbonyl carbon. This makes the aldehyde in the 3-methyl variant less electrophilic than in the 3-H variant.

  • Steric Effects: The methyl group introduces significant steric bulk in the immediate vicinity of the N2 position. This physical hindrance impedes the approach of electrophiles and other reagents to the N2 atom, a factor that plays a decisive role in the regioselectivity of N-alkylation and N-acylation reactions.[7][8]

The interplay of these effects dictates the preferred reaction pathways and outcomes, as illustrated in the diagram below.

G cluster_3H 3-H-Indazole-5-carbaldehyde cluster_3Me 3-Methyl-Indazole-5-carbaldehyde H_Aldehyde Aldehyde Carbon (More Electrophilic) H_N2 N2 Position (Sterically Accessible) Me_Aldehyde Aldehyde Carbon (Less Electrophilic) Me_N2 N2 Position (Sterically Hindered) Methyl_Group C3-Methyl Group Methyl_Group->Me_Aldehyde +I Effect (Electron Donating) Methyl_Group->Me_N2 Steric Hindrance

Caption: Key factors influencing the reactivity of 3-H vs. 3-Me indazole-5-carbaldehydes.

Pillar 2: A Head-to-Head Reactivity Comparison

A. N-Alkylation: A Contest of Sterics vs. Electronics

The N-alkylation of indazoles is a foundational transformation, yet it frequently yields a mixture of N1 and N2 regioisomers.[5][9] The choice of substituent at the C3 position is a primary determinant of the N1:N2 product ratio.

  • 3-H-Indazole-5-carbaldehyde: In the absence of steric hindrance at the C3 position, the regioselectivity of alkylation is governed by a complex interplay of the base, solvent, and electrophile.[7] In many standard alkaline conditions, N-alkylation of unsubstituted indazoles gives mixtures of N1 and N2 isomers, with the N1 isomer often predominating due to the greater thermodynamic stability of the 1H-tautomer.[9][10][11]

  • 3-Methyl-Indazole-5-carbaldehyde: The presence of the C3-methyl group dramatically shifts the regioselectivity in favor of the N1-alkylated product .[7][8][12] The steric bulk of the methyl group effectively shields the N2 position, making the N1 position the overwhelmingly preferred site of attack for most alkylating agents. Studies on various 3-substituted indazoles have consistently shown that sterically demanding groups at C3 lead to high N1-selectivity.[7][8]

SubstrateTypical ConditionPredominant ProductRationale
3-H-Indazole-5-carbaldehyde NaH, Alkyl Halide, DMFMixture of N1 and N2No steric bias; outcome depends on multiple factors.
3-Methyl-Indazole-5-carbaldehyde NaH, Alkyl Halide, THF>95% N1 IsomerSteric hindrance from C3-methyl group disfavors N2 attack.[7]
B. Nucleophilic Addition to the Aldehyde

The primary role of the aldehyde group is to act as an electrophile. Here, the electronic influence of the C3-substituent is paramount.

  • 3-H-Indazole-5-carbaldehyde: The aldehyde group is a relatively standard aromatic aldehyde. It readily undergoes reactions such as Grignard additions, Wittig reactions, and reductive aminations.

  • 3-Methyl-Indazole-5-carbaldehyde: The electron-donating methyl group slightly deactivates the aldehyde, making it less electrophilic. While it will still undergo the same suite of reactions, it may require slightly more forcing conditions (e.g., longer reaction times, higher temperatures, or stronger nucleophiles) to achieve comparable conversion rates to its 3-H counterpart. This difference is generally subtle but can be significant in competitive reaction scenarios or with marginal nucleophiles.

C. Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a common synthetic step. Both molecules are readily oxidized using standard reagents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation (NaClO₂). The reactivity difference between the two compounds in this transformation is generally negligible, as these are powerful oxidizing agents.

Pillar 3: Validated Experimental Protocols

The following protocols are presented as self-validating systems for achieving regioselective functionalization, based on established methodologies in the literature.[6][7]

Protocol 1: N1-Selective Alkylation of 3-Methyl-1H-indazole-5-carbaldehyde

This protocol leverages the steric effect of the C3-methyl group to achieve high N1-regioselectivity.

Materials:

  • 3-Methyl-1H-indazole-5-carbaldehyde (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, brine

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 3-methyl-1H-indazole-5-carbaldehyde.

  • Dissolve the starting material in anhydrous THF (approx. 15 mL per gram of indazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a suspension.

  • Add the alkyl halide dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N1-alkylated indazole.

Caption: Experimental workflow for N1-selective alkylation of 3-methyl-indazole-5-carbaldehyde.

Protocol 2: Reductive Amination of 1H-Indazole-5-carbaldehyde

This protocol demonstrates a typical reaction at the aldehyde moiety, applicable to both substrates, though reaction times may vary.

Materials:

  • 1H-Indazole-5-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add 1H-indazole-5-carbaldehyde and the chosen amine.

  • Dissolve the components in DCM or DCE (approx. 20 mL per gram of aldehyde).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the corresponding amine.

Conclusion

The choice between 3-methyl- and 3-H-indazole-5-carbaldehyde as a starting material has significant downstream consequences.

  • For N-Alkylation/Acylation: If the synthetic goal involves regioselective functionalization at the N1 position, 3-methyl-indazole-5-carbaldehyde is the superior choice. Its C3-methyl group acts as a reliable steric directing group, simplifying the reaction and purification by minimizing the formation of the N2 isomer.

  • For Aldehyde-Centric Reactions: If the primary transformations involve the aldehyde moiety (e.g., complex additions or condensations) and N-functionalization is not planned or desired at the N1 position, 3-H-indazole-5-carbaldehyde may offer slightly higher reactivity due to its more electrophilic aldehyde.

Ultimately, the decision rests on the specific synthetic route and the desired final product. Understanding the fundamental electronic and steric differences between these two building blocks empowers researchers to make informed decisions, optimizing for yield, purity, and synthetic efficiency.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link][10]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link][13]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. [Link][1]

  • Elguero, J., Fruchier, A., & Jacquier, R. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 729-733. [Link][12]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933-1944. [Link][7]

  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. ResearchGate. [Link][14]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. [Link][15]

  • Sancéau, J.-Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link][9]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link][8]

  • Sancéau, J.-Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Archives. [Link][16]

  • Abboud, J. L. M., et al. (2000). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A, 104(4), 647-655. [Link][11]

  • Legay, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128. [Link][17]

  • Various Authors. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][18]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles. Google Patents. [2]

  • Legay, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link][19]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link][20]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link][3]

  • White Rose Research Online. (2019). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link][21]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][4]

  • Legay, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link][22]

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Comparative

A Senior Application Scientist's Guide to Differentiating 3-Methyl-1H-indazole-5-carbaldehyde and its 6-carbaldehyde Isomer

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step that underpins the reliability of structure-activity relationship (S...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step that underpins the reliability of structure-activity relationship (SAR) studies and the overall integrity of a research program. The subtle shift of a single functional group, as seen in the case of 3-Methyl-1H-indazole-5-carbaldehyde and its 6-carbaldehyde isomer, can lead to vastly different biological activities and pharmacokinetic profiles. This guide provides an in-depth, practical comparison of these two isomers, focusing on robust analytical techniques for their definitive identification.

The synthesis of substituted indazoles often yields a mixture of isomers, making the post-synthesis purification and characterization steps paramount.[1][2] While chromatographic techniques can separate these isomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the gold standard for their structural elucidation.[3]

The Decisive Power of NMR Spectroscopy in Isomer Identification

NMR spectroscopy is an indispensable tool for distinguishing constitutional isomers by providing a detailed picture of the chemical environment of each atom in a molecule.[4] The precise position of the carbaldehyde group on the indazole ring in our target molecules leads to predictable and measurable differences in the NMR spectra.

¹H NMR: A First Look at the Aromatic Fingerprint

The substitution pattern on the benzene ring of the indazole core creates a unique set of proton signals with characteristic chemical shifts and coupling constants. By analyzing these "fingerprints," we can deduce the position of the aldehyde group.

Expected ¹H NMR Spectral Data (Predicted)

Proton3-Methyl-1H-indazole-5-carbaldehyde (Predicted δ, ppm)3-Methyl-1H-indazole-6-carbaldehyde (Predicted δ, ppm)Key Differentiator
CHO ~9.9 - 10.1 (singlet)~9.9 - 10.1 (singlet)The chemical shift of the aldehyde proton itself is not the primary differentiator.
H-4 ~8.1 - 8.3 (singlet or narrow doublet)~7.7 - 7.9 (doublet, J ≈ 8.5 Hz)The proton ortho to the aldehyde in the 5-isomer is significantly deshielded and appears as a singlet or a narrow doublet due to a small meta coupling.
H-6 ~7.8 - 8.0 (doublet of doublets)-In the 5-isomer, H-6 will be a doublet of doublets, coupled to both H-7 and H-4 (meta-coupling).
H-7 ~7.5 - 7.7 (doublet, J ≈ 8.5 Hz)~7.9 - 8.1 (singlet or narrow doublet)In the 6-isomer, the proton at the 7-position is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift.
CH₃ ~2.5 - 2.7 (singlet)~2.5 - 2.7 (singlet)The methyl group protons will likely have similar chemical shifts in both isomers.
NH ~13.0 - 13.5 (broad singlet)~13.0 - 13.5 (broad singlet)The NH proton chemical shift can be variable and is not a reliable differentiator.

Rationale Behind the Predictions: The electron-withdrawing nature of the carbaldehyde group (-CHO) deshields protons in its vicinity. In the 5-carbaldehyde isomer, the H-4 proton is in the ortho position to the aldehyde, causing it to resonate at a significantly downfield chemical shift and appear as a distinct singlet or a narrow doublet. Conversely, in the 6-carbaldehyde isomer, the H-7 proton is most affected by the aldehyde, and the H-4 proton will be part of a more typical aromatic coupling pattern.

¹³C NMR: Probing the Carbon Skeleton

The position of the carbaldehyde group also influences the chemical shifts of the carbon atoms in the indazole ring.

Expected ¹³C NMR Spectral Data (Predicted)

Carbon3-Methyl-1H-indazole-5-carbaldehyde (Predicted δ, ppm)3-Methyl-1H-indazole-6-carbaldehyde (Predicted δ, ppm)Key Differentiator
C=O ~190 - 195~190 - 195The carbonyl carbon chemical shift is not the primary differentiator.
C-5 ~130 - 135~125 - 130The carbon directly attached to the aldehyde group (ipso-carbon) will have a distinct chemical shift.
C-6 ~125 - 130~135 - 140Similar to C-5, the chemical shift of the carbon bearing the aldehyde is a key indicator.
C-4 ~120 - 125~120 - 125
C-7 ~110 - 115~120 - 125
C-3 ~140 - 145~140 - 145
C-3a ~120 - 125~120 - 125
C-7a ~140 - 145~140 - 145
CH₃ ~10 - 15~10 - 15

Advanced 2D NMR Techniques for Unambiguous Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of connectivity, removing any ambiguity in isomer identification.

HMBC (Heteronuclear Multiple Bond Correlation): Mapping Long-Range Connections

The HMBC experiment is arguably the most powerful tool for this specific problem. It reveals correlations between protons and carbons that are two or three bonds away.

Workflow for HMBC-Based Isomer Identification

HMBC_Workflow cluster_5_isomer 3-Methyl-1H-indazole-5-carbaldehyde cluster_6_isomer 3-Methyl-1H-indazole-6-carbaldehyde H_CHO_5 Aldehyde Proton (H-CHO) C4_5 C-4 H_CHO_5->C4_5 ³J C6_5 C-6 H_CHO_5->C6_5 ³J C5_5 C-5 H_CHO_5->C5_5 ²J H_CHO_6 Aldehyde Proton (H-CHO) C5_6 C-5 H_CHO_6->C5_6 ³J C7_6 C-7 H_CHO_6->C7_6 ³J C6_6 C-6 H_CHO_6->C6_6 ²J

Caption: Key HMBC correlations for isomer identification.

In the 5-carbaldehyde isomer, the aldehyde proton will show a three-bond correlation (³J) to both C-4 and C-6. Crucially, the downfield H-4 proton will show a correlation to the aldehyde carbonyl carbon. For the 6-carbaldehyde isomer, the aldehyde proton will have ³J correlations to C-5 and C-7. Observing these distinct correlation patterns provides unequivocal proof of the aldehyde's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The NOESY experiment detects protons that are close to each other in space, regardless of their bonding connectivity. This can be particularly useful for confirming assignments.

Workflow for NOESY-Based Isomer Confirmation

NOESY_Workflow cluster_5_isomer 3-Methyl-1H-indazole-5-carbaldehyde cluster_6_isomer 3-Methyl-1H-indazole-6-carbaldehyde H_CHO_5 Aldehyde Proton (H-CHO) H4_5 H-4 H_CHO_5->H4_5 NOE H_CHO_6 Aldehyde Proton (H-CHO) H5_6 H-5 H_CHO_6->H5_6 NOE H7_6 H-7 H_CHO_6->H7_6 NOE

Caption: Expected key NOE correlations.

In the 5-carbaldehyde isomer, a Nuclear Overhauser Effect (NOE) should be observed between the aldehyde proton and the H-4 proton. In the 6-carbaldehyde isomer, the aldehyde proton would show NOEs to both H-5 and H-7. These through-space interactions provide another layer of confirmation for the proton assignments and, consequently, the isomeric structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key NMR experiments.

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of the purified indazole isomer.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing. If solubility is an issue, deuterated methanol (CD₃OD) can be added dropwise.

1D NMR Data Acquisition (¹H and ¹³C)
  • Acquire a standard ¹H NMR spectrum. Pay attention to the spectral width to ensure all aromatic and aldehyde protons are observed.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

2D NMR Data Acquisition (HMBC and NOESY)
  • HMBC: Set up a standard gradient-selected HMBC experiment. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

  • NOESY: Acquire a phase-sensitive gradient-selected NOESY spectrum. A mixing time of 500-800 ms is typically a good starting point for small molecules to observe key NOEs.

Logical Flow for Isomer Determination

Isomer_Determination Start Mixture of Isomers H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR Analyze_H1 Analyze Aromatic Region H1_NMR->Analyze_H1 Singlet_Downfield Singlet/Narrow Doublet ~8.1-8.3 ppm? Analyze_H1->Singlet_Downfield Isomer_5 Likely 3-Methyl-1H-indazole- 5-carbaldehyde Singlet_Downfield->Isomer_5 Yes Isomer_6 Likely 3-Methyl-1H-indazole- 6-carbaldehyde Singlet_Downfield->Isomer_6 No HMBC_exp Perform HMBC Experiment Isomer_5->HMBC_exp Isomer_6->HMBC_exp NOESY_exp Perform NOESY Experiment HMBC_exp->NOESY_exp Confirm with Orthogonal Data Confirmation Confirm Structure NOESY_exp->Confirmation

Caption: A logical workflow for isomer identification.

Conclusion

The differentiation of 3-Methyl-1H-indazole-5-carbaldehyde and its 6-carbaldehyde isomer is a clear-cut process when a systematic NMR-based approach is employed. While 1D ¹H NMR provides strong initial indications, the use of 2D techniques such as HMBC and NOESY is highly recommended for unequivocal structure determination. By carefully analyzing the through-bond and through-space correlations, researchers can confidently assign the correct isomeric structure, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Elguero, J., et al. (1990). ¹H and ¹³C NMR study of the structure of pyrazoles, imidazoles and their benzo derivatives in sulphuric acid (azolium cations). Magnetic Resonance in Chemistry, 28(9), 807-814.
  • Fayet, J. P., et al. (1978). NMR studies in the heterocyclic series. XVIII—Carbon13 NMR study of azolium salts. Attempted correlation of chemical shifts with calculated charge densities. Magnetic Resonance in Chemistry, 11(5), 234-238.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem. (n.d.). 3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • European Chemicals Agency. (n.d.). 1-Methyl-1H-indazole-6-carboxaldehyde. Retrieved from [Link]

  • Cheung, L. L., et al. (2004). An efficient and regioselective synthesis of N-2 alkylated indazoles. Tetrahedron Letters, 45(48), 8843-8845.
  • Yamazaki, T. (1975). The Tautomerism of 3-Acylindazoles. Tetrahedron Letters, 16(15), 1295-1298.
  • Fruchier, A., & Elguero, J. (1977). NMR studies in the heterocyclic series. IX—A complete analysis of the proton spectrum of indazole. Magnetic Resonance in Chemistry, 9(5), 235-237.
  • PubChemLite. (n.d.). 3-methyl-1h-indazole-5-carbaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-1h-indazole-6-carbaldehyde. Retrieved from [Link]

  • Elguero, J., et al. (1976). Tautomerism in heterocyclic chemistry. Part 16. The alkylation of indazole. Journal of the Chemical Society, Perkin Transactions 1, (4), 399-403.
  • Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.

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Validation

Publish Comparison Guide: COA and Purity Standards for CAS 955127-80-7

This guide provides an in-depth technical analysis of 3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) , a critical intermediate in the synthesis of next-generation kinase inhibitors (specifically c-Met and MAP4K4 t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) , a critical intermediate in the synthesis of next-generation kinase inhibitors (specifically c-Met and MAP4K4 targets).

Executive Summary

CAS 955127-80-7 , chemically known as 3-Methyl-1H-indazole-5-carbaldehyde , is a high-value heterocyclic building block used primarily in the pharmaceutical development of small-molecule oncology drugs. It serves as the "warhead" scaffold for synthesizing c-Met (hepatocyte growth factor receptor) and MAP4K4 inhibitors, which are critical targets for gastric, lung, and breast cancer therapies.

This guide defines the critical quality attributes (CQA), purity specifications, and experimental protocols required to validate this compound for late-stage drug discovery and GMP manufacturing.

Chemical Identity & Structural Context

AttributeSpecification
Chemical Name 3-Methyl-1H-indazole-5-carbaldehyde
CAS Number 955127-80-7
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Structural Class Indazole; Heteroaromatic Aldehyde
Key Functionality C5-Aldehyde (Electrophile for condensation/amination); N1-H (Nucleophile for alkylation)
Structural Diagram

The following diagram illustrates the chemical structure and its reactive sites, which dictate the impurity profile and storage stability.

ChemicalStructure Indazole 3-Methyl-1H-indazole Core Scaffold Aldehyde C5-Aldehyde Group (Reactive Site) Indazole->Aldehyde Site of Knoevenagel Condensation Methyl C3-Methyl Group (Stability/Selectivity) Indazole->Methyl Steric Bulk

Figure 1: Functional breakdown of CAS 955127-80-7 showing the C5-aldehyde reactive center used for downstream drug synthesis.

Critical Quality Attributes (COA) & Specifications

For pharmaceutical applications, "Standard Grade" (95%) is often insufficient due to the presence of regioisomers that are difficult to remove in downstream steps. High Purity (>98%) is recommended for API synthesis.

Comparative Specification Table
Test ParameterResearch Grade (Standard) Pharma Grade (High Purity) Methodology
Appearance Yellow to brown powderPale yellow to off-white crystalline solidVisual Inspection
Assay (HPLC) ≥ 95.0%≥ 98.0% HPLC-UV (254 nm)
Identification 1H-NMR1H-NMR, LC-MS, IRConform to Structure
Loss on Drying ≤ 2.0%≤ 0.5%Gravimetric (105°C)
Residue on Ignition N/A≤ 0.1%USP <281>
Key Impurity A ≤ 2.0% (5-Bromo precursor)≤ 0.5%HPLC (RRT ~1.2)
Key Impurity B ≤ 1.0% (Des-formyl)≤ 0.1%HPLC (RRT ~0.9)
Solubility Soluble in DMSOClear solution in DMSO (50 mg/mL)Visual
Impurity Profile Analysis
  • 5-Bromo-3-methyl-1H-indazole (Starting Material): The most common impurity. It is non-reactive in aldehyde-specific steps (like reductive amination) but competes in N-alkylation steps, leading to "dead-end" byproducts.

  • 3-Methyl-1H-indazole (Des-formyl): Result of incomplete formylation or decarbonylation during aggressive workup.

  • Regioisomers: 3-methyl-2H-indazole derivatives are possible if the starting material was not regio-pure.

Comparative Analysis: Performance vs. Alternatives

When designing a synthesis route for c-Met inhibitors, researchers often choose between CAS 955127-80-7 and its non-methylated analog or its halogenated precursor.

FeatureCAS 955127-80-7 (Target)1H-Indazole-5-carbaldehyde (Alternative 1)5-Bromo-3-methyl-1H-indazole (Alternative 2)
Structure 3-Methyl substitutedUnsubstituted at C35-Bromo substituted
Lipophilicity Moderate (LogP ~1.8)Low (LogP ~1.4)High (LogP ~2.9)
Reactivity High (Aldehyde condensation)High (Aldehyde condensation)Low (Requires Pd-catalysis)
Kinase Selectivity High (Methyl fills hydrophobic pocket)Moderate (Less steric fit)N/A (Precursor)
Stability Oxidation sensitive (Store under N2)Oxidation sensitiveVery Stable
Use Case Late-stage scaffold assembly General researchEarly-stage building block

Expert Insight: The C3-methyl group in CAS 955127-80-7 is not merely structural; it is often essential for potency. In c-Met inhibitors, this methyl group frequently occupies a small hydrophobic pocket in the ATP-binding site, significantly improving IC50 values compared to the non-methylated alternative. Therefore, substituting with Alternative 1 usually results in a loss of biological activity.

Experimental Protocols

Protocol A: Quality Control Analysis (HPLC)

To distinguish CAS 955127-80-7 from its bromo-precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Expected Retention:

    • Des-formyl impurity: ~3.5 min[1]

    • CAS 955127-80-7: ~4.2 min

    • 5-Bromo precursor: ~5.8 min (Significant shift due to Br lipophilicity)

Protocol B: Synthesis of CAS 955127-80-7 (Lithiation Route)

Adapted from US Patent 8,822,468 B2.

Objective: Convert 5-bromo-3-methyl-1H-indazole to the aldehyde.

  • Preparation: Dissolve 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF under Argon atmosphere. Cool to -78°C .[1]

  • Lithiation: Slowly add tert-Butyllithium (3.2 eq, 1.7M in pentane) dropwise. Critical: Maintain temperature below -70°C to prevent halogen dance or polymerization. Stir for 1 hour.

  • Formylation: Add anhydrous DMF (4.0 eq) dropwise. Stir at -78°C for 30 mins, then warm to 0°C.

  • Quench: Pour reaction mixture into saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Yield: Expected 60-75%.

Workflow Diagram: Synthesis & QC

Workflow Start Start: 5-Bromo-3-methyl-1H-indazole Step1 Lithiation (-78°C, t-BuLi) Start->Step1 Step2 Formylation (+DMF) Step1->Step2 Crude Crude Product Step2->Crude Purification Column Chromatography Crude->Purification QC QC Analysis (HPLC/NMR) Purification->QC Final Pure CAS 955127-80-7 (>98%) QC->Purification Fail (<98%) QC->Final Pass

Figure 2: Production and Quality Control workflow for CAS 955127-80-7.

Conclusion

For researchers targeting the c-Met or MAP4K4 pathways, CAS 955127-80-7 is the industry-standard intermediate. Its purity is paramount; the presence of the 5-bromo precursor (arising from incomplete lithiation) can terminate downstream polymerization or coupling reactions. We recommend sourcing >98% purity grade material validated by HPLC to ensure the integrity of subsequent "warhead" attachment steps.

References

  • United States Patent US8822468B2. 3-Methyl-imidazo[1,2-b]pyridazine derivatives.
  • European Patent EP2451817B1. Indazolyl-substituted dihydroisoxazolopyridines and methods of use thereof.
  • PubChem Compound Summary . 3-Methyl-1H-indazole-5-carbaldehyde. National Library of Medicine. [Link]

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Comparative

Structural Elucidation of 3-Methyl-1H-indazole-5-carbaldehyde: A Comparative Guide to Crystallographic Methods

3-Methyl-1H-indazole-5-carbaldehyde (CAS: 955127-80-7) is a highly versatile heterocyclic building block utilized extensively in the synthesis of targeted therapeutics, most notably c-Met kinase inhibitors . The precise...

Author: BenchChem Technical Support Team. Date: March 2026

3-Methyl-1H-indazole-5-carbaldehyde (CAS: 955127-80-7) is a highly versatile heterocyclic building block utilized extensively in the synthesis of targeted therapeutics, most notably c-Met kinase inhibitors . The precise spatial arrangement of its functional groups—specifically the tautomerizable 1H-indazole core and the electron-withdrawing 5-carbaldehyde moiety—dictates its binding affinity in kinase hinge regions.

For drug development professionals and formulation scientists, obtaining precise crystal structure data for this fragment is a critical path in structure-based drug design (SBDD). This guide objectively compares the three primary analytical techniques used to extract 3D structural data for this compound: Single-Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) .

Quantitative Comparison of Crystallographic Techniques

Selecting the correct structural elucidation method depends heavily on the physical state of your synthesized 3-Methyl-1H-indazole-5-carbaldehyde batch. Below is a quantitative comparison of the performance metrics for each alternative.

Table 1: Performance Matrix for Structural Elucidation Methods

ParameterSC-XRD (Gold Standard)MicroED (Emerging Alternative)PXRD + Rietveld (Bulk Analysis)
Optimal Crystal Size 10 – 100 µm0.1 – 1.0 µmBulk powder (>1 mg)
Resolution Limit ~0.7 Å~0.8 – 1.0 Å~1.5 Å (often lower)
Hydrogen Atom Visibility Excellent (via difference map)Moderate (dynamical scattering)Poor
Data Collection Time 2 – 12 hours5 – 30 minutes1 – 4 hours
Primary Use Case Absolute stereochemistry & H-bondingNanocrystalline/insoluble samplesPolymorph screening & phase purity

Experimental Protocols & Causality

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal checkpoint to verify success before proceeding to the next expensive instrument phase.

Protocol A: Vapor Diffusion Crystallization for SC-XRD

Causality: Indazoles are highly prone to forming robust intermolecular hydrogen-bonded dimers (N1–H···N2 or N1–H···O=C). Rapid solvent evaporation often traps metastable polymorphs or yields twinned, unusable crystals. Vapor diffusion ensures an ultra-slow approach to supersaturation, allowing the thermodynamically stable crystal lattice to assemble flawlessly .

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mg of 3-Methyl-1H-indazole-5-carbaldehyde in 0.5 mL of dichloromethane (DCM) inside a 2 mL inner glass vial. Rationale: DCM is an excellent solvent that prevents premature precipitation.

  • Setup: Place the uncapped 2 mL inner vial inside a 20 mL outer vial containing 3 mL of pentane (the antisolvent).

  • Incubation: Cap the outer vial tightly and incubate at 20°C undisturbed for 48–72 hours. Pentane vapors will slowly diffuse into the DCM, gently lowering the solubility of the indazole.

  • Self-Validation Checkpoint: Examine the harvested crystals under a cross-polarized microscope. Validation: Uniform extinction (the crystal turning completely dark at specific rotation angles) confirms a single-crystal domain. If the crystal appears multicolored or fractured under polarized light, it is twinned and must be recrystallized.

  • Harvesting: Mount a validated prismatic crystal (>10 µm) using a nylon loop and immediately submerge it in paratone oil to prevent solvent loss prior to flash-cooling in the N2 stream of the diffractometer.

Protocol B: MicroED Sample Preparation for Nanocrystals

Causality: If synthesis yields only amorphous-looking powders that resist traditional recrystallization, MicroED is the superior alternative. It leverages the strong interaction of electrons with matter, allowing diffraction from crystals a million times smaller than those required for SC-XRD.

Step-by-Step Methodology:

  • Suspension: Suspend 1 mg of 3-Methyl-1H-indazole-5-carbaldehyde powder in 100 µL of cold, dry hexane.

  • De-aggregation: Sonicate the suspension for exactly 30 seconds to break up large aggregates without introducing thermal damage to the lattice.

  • Grid Application: Apply 2 µL of the suspension onto a glow-discharged continuous carbon TEM grid.

  • Vitrification: Blot away excess solvent and plunge-freeze the grid in liquid ethane.

  • Self-Validation Checkpoint: During initial TEM screening at low dose, monitor the diffraction pattern while tilting the stage by 5 degrees. Validation: If the diffraction spots fade rapidly, the sample is suffering from radiation damage, and the dose rate must be lowered before full continuous rotation data collection (-40° to +40° at 0.5°/s) begins.

Mechanistic Workflow

The following diagram illustrates the decision matrix and workflow for processing 3-Methyl-1H-indazole-5-carbaldehyde from raw synthesis powder to a fully refined structural model.

G Start 3-Methyl-1H-indazole- 5-carbaldehyde PXRD Powder XRD (Bulk Phase ID) Start->PXRD Bulk Powder Cryst Vapor Diffusion Start->Cryst Soluble Grid Cryo-EM Grid Start->Grid Insoluble/Nano SC_XRD Single Crystal XRD (Gold Standard) Model Structural Elucidation SC_XRD->Model Intrinsic Phasing PXRD->Model Rietveld Refinement MicroED MicroED (Nanocrystals) MicroED->Model Dynamical Refinement Cryst->SC_XRD >10µm Crystals Grid->MicroED <1µm Crystals

Workflow for the crystallographic structural elucidation of 3-Methyl-1H-indazole-5-carbaldehyde.

Data Interpretation & Structural Validation

Once diffraction data is integrated and scaled, the structure is solved using intrinsic phasing. For 3-Methyl-1H-indazole-5-carbaldehyde, the refinement (e.g., using SHELXL) must carefully address the N1 proton.

Causality in Refinement: The tautomeric state of the indazole (1H vs. 2H) fundamentally alters the hydrogen bond donor/acceptor profile of the molecule, which is critical for predicting its behavior in a biological target . The N1-H proton must be located in the difference Fourier map and refined freely to validate the tautomer experimentally, rather than placing it in a geometrically idealized position.

Self-Validating Metrics for the Final Model:

  • R1 value: Must be < 5% for a high-quality SC-XRD structure. Values higher than this suggest unresolved twinning or solvent masking issues.

  • wR2 value: Should be < 15%.

  • Goodness-of-Fit (GooF): Should be near 1.0. A GooF significantly higher than 1 indicates that the chosen structural model does not adequately explain the experimental variance.

  • CheckCIF Auditor: Before publication or internal database logging, the structure must pass the IUCr CheckCIF routine. This automated tool acts as an unbiased structural auditor, flagging missing symmetry (Level A alerts) or unassigned electron density.

References

  • Title: 3-Methyl-imidazo[1,2-b]pyridazine derivatives (US Patent 8,822,468 B2)
  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PubMed Central (PMC) URL: [Link]

  • Title: Indazole-3-carbaldehyde (Compound Summary) Source: National Center for Biotechnology Information. PubChem Database. URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-Methyl-1H-indazole-5-carbaldehyde

In the dynamic landscape of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, field-tested safety protocols for handling 3-Methyl-1H-indazole-5-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, field-tested safety protocols for handling 3-Methyl-1H-indazole-5-carbaldehyde. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. This compound, while a valuable building block, presents potential hazards that demand meticulous attention to detail in our handling, storage, and disposal practices. This document is structured to provide immediate, actionable information while fostering a culture of safety and scientific integrity.

Hazard Assessment and Triage: Understanding the Risks

  • Skin Irritation and Sensitization: Aromatic aldehydes are known to be skin irritants and potential sensitizers, which can lead to allergic contact dermatitis upon repeated exposure.[1] Indazole derivatives have also been shown to cause skin irritation.[2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][5]

Given these potential hazards, this compound must be handled with the appropriate personal protective equipment and engineering controls to minimize exposure.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 3-Methyl-1H-indazole-5-carbaldehyde.

Body PartRequired PPERationale and Best Practices
Hands Nitrile or Neoprene GlovesProvides protection against incidental splashes. For prolonged or immersive contact, consider heavier-duty gloves such as Viton™ or Silver Shield™, which offer excellent resistance to aromatic and chlorinated solvents.[7][8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5]
Eyes Chemical Splash GogglesStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes from all angles.[7][8]
Face Face Shield (in addition to goggles)A face shield should be worn when handling larger quantities of the compound or when there is a significant risk of splashing.[7][9] It provides an additional layer of protection for the entire face.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect against splashes and contamination of personal clothing.
Respiratory NIOSH-approved Respirator (as needed)While routine handling in a certified chemical fume hood should not require respiratory protection, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary if engineering controls are not sufficient to maintain exposure below acceptable limits.[1]

Operational Blueprint: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of 3-Methyl-1H-indazole-5-carbaldehyde throughout its lifecycle in the laboratory.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal cluster_emergency Emergency Procedures Receipt Receive and Inspect Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage Verify Integrity Prep Don Appropriate PPE Storage->Prep Initiate Work FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Experiment Conduct Experiment FumeHood->Experiment Waste Segregate as Hazardous Waste Experiment->Waste Post-Experiment Disposal Dispose via Licensed Contractor Waste->Disposal Spill Spill Response Exposure Exposure Response

Caption: Workflow for the Safe Handling of 3-Methyl-1H-indazole-5-carbaldehyde.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier has provided all necessary safety documentation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[3][4]

  • Handling: All manipulations of 3-Methyl-1H-indazole-5-carbaldehyde, including weighing and dilutions, must be conducted within a chemical fume hood to minimize the risk of inhalation.[5] Avoid the formation of dust.[5]

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[10] Collect the material into a sealed, labeled hazardous waste container.[10]

  • Waste Disposal: All waste containing 3-Methyl-1H-indazole-5-carbaldehyde, including contaminated consumables, must be treated as hazardous waste.[10] Segregate it into a clearly labeled, sealed container for disposal by a licensed hazardous waste contractor, in accordance with all federal, state, and local regulations.[3][4][10]

Emergency Response: A Plan for the Unexpected

Preparedness is key to mitigating the consequences of an accidental exposure.

  • In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3][4] Remove contaminated clothing.[3] If skin irritation persists, seek medical attention.[3][4]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3][4]

  • In Case of Inhalation: Move the individual to fresh air.[1][3][4] If they are not breathing, provide artificial respiration. Seek medical attention.[3][4]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Conclusion: Fostering a Proactive Safety Culture

The responsible handling of chemical reagents like 3-Methyl-1H-indazole-5-carbaldehyde is a cornerstone of excellence in scientific research. By understanding the underlying hazards and adhering to these rigorous safety protocols, we not only protect ourselves and our colleagues but also ensure the integrity and success of our scientific endeavors. This guide should be considered a living document, to be reviewed and updated as new information becomes available.

References

  • The Perfumers Apprentice. (2025, November 6). Mandarin Aldehyde 10% (Firmenich) SDS-6155.
  • Fisher Scientific.
  • Princeton University Environmental Health and Safety. Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • TCI Chemicals. (2025, January 8).
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • The University of Alabama in Huntsville.
  • Synthesis and biological activities of a novel series of indazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Angene Chemical. (2024, April 21).
  • ChemScene. 1H-indazole-5-carbaldehyde.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks.
  • Laboratory safety and management. (2025, February 20). Stockholm University.
  • Fisher Scientific. (2009, April 29).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules.
  • BenchChem.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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